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4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid Documentation Hub

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  • Product: 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid
  • CAS: 887569-23-5

Core Science & Biosynthesis

Foundational

Technical Guide: Fluorinated Indazole-3-Carboxylic Acid Derivatives in Drug Discovery

Abstract The indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core that mimics the purine and indole systems found in endogenous signaling molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core that mimics the purine and indole systems found in endogenous signaling molecules. This guide explores the strategic incorporation of fluorine into this scaffold. By exploiting the "fluorine effect"—modulation of pKa, lipophilicity, and metabolic stability—researchers can transform this generic pharmacophore into potent, selective candidates for kinase inhibition (VEGFR, PDGFR), 5-HT receptor modulation, and metabolic regulation (Lonidamine analogs).

The Pharmacophore Rationale: Why Fluorine? Why Indazole?

The 1H-indazole-3-carboxylic acid core offers three distinct vectors for chemical modification: the N1-position (solubility/permeability), the C3-carboxyl handle (target engagement), and the benzene ring (electronic tuning).

The Fluorine Scan

Strategic fluorination is not merely about adding mass; it is a tool for electronic and steric engineering.

  • Metabolic Blockade (The C-F Bond): The C-H bond energy is ~98 kcal/mol, whereas the C-F bond is ~116 kcal/mol. Placing fluorine at metabolically labile sites (typically C5 or C6 positions prone to CYP450 oxidation) significantly extends half-life (

    
    ) without imposing the steric penalty of a methyl group (Van der Waals radius: H = 1.20 Å, F = 1.47 Å, CH3 = 2.0 Å).
    
  • pKa Modulation: The acidity of the N1-proton (pKa ~14 for unsubstituted indazole) is critical for hydrogen bond donor capability. Ring fluorination exerts a strong inductive effect (-I), lowering the pKa and enhancing the acidity of the NH group, which can strengthen salt bridges within a receptor pocket.

  • Conformational Bias: In N1-substituted derivatives, fluorine substitution on the side chain (e.g., a fluorobenzyl group) can induce specific conformations via electrostatic gauche effects or

    
    -dipole interactions, locking the molecule into a bioactive pose.
    
Quantitative Impact of Fluorination

The following table illustrates the theoretical shifts in physicochemical properties upon fluorinating the indazole core.

DerivativePredicted pKa (NH)LogP (Lipophilicity)Metabolic Liability (Site)
Unsubstituted ~13.81.9High (C5/C6 Oxidation)
5-Fluoro ~12.92.1Blocked at C5
6-Fluoro ~13.12.1Blocked at C6 (Major CYP site)
5,6-Difluoro ~12.22.3High Stability
4-Fluoro ~12.52.0Steric clash with C3-substituents

Synthetic Strategies

Synthesizing fluorinated indazole-3-carboxylic acids requires navigating the reduced nucleophilicity caused by the fluorine atoms. Two primary routes are recommended: the De Novo Cyclization (for core fluorination) and the C3-Lithiation (for functionalization).

Workflow Visualization

The following diagram outlines the decision tree for synthesis.

SyntheticPathways Start Target Molecule RouteA Route A: De Novo (Ring Fluorination) Start->RouteA If F on Ring RouteB Route B: C3-Lithiation (Functionalization) Start->RouteB If F on Sidechain StepA1 Fluorinated Aniline RouteA->StepA1 StepB1 SEM Protection (N1) RouteB->StepB1 StepA2 Diazotization & Cyclization StepA1->StepA2 NaNO2, AcOH StepA3 Fluorinated Indazole StepA2->StepA3 StepA3->StepB1 Converge StepB2 Li-Halogen Exchange (-78°C) StepB1->StepB2 n-BuLi StepB3 CO2 Quench StepB2->StepB3 Final Fluorinated Indazole- 3-Carboxylic Acid StepB3->Final Deprotection

Caption: Comparative synthetic pathways. Route A establishes the fluorinated core; Route B installs the carboxylic acid via lithiation.

Experimental Protocols

Synthesis of 6-Fluoro-1H-indazole-3-carboxylic acid

This protocol utilizes the "Modified Sandmeyer-Isatin" approach, which is robust for scaling.

Reagents:

  • 6-Fluoroisatin (Starting material)

  • Sodium nitrite (

    
    )
    
  • Sulfuric acid (

    
    )
    
  • Tin(II) chloride (

    
    )
    

Step-by-Step Methodology:

  • Diazotization: Dissolve 6-fluoroisatin (10 mmol) in aqueous NaOH (1N, 20 mL). Cool to 0°C. Add a solution of

    
     (11 mmol) in water dropwise.
    
  • Ring Contraction: Add the diazonium solution slowly to a vigorously stirred solution of

    
     (25 mmol) in conc. HCl at 0°C. Caution: Exothermic.
    
  • Cyclization: The reduction of the diazonium intermediate leads to hydrazine formation, which spontaneously cyclizes under acidic conditions to form the indazole core.

  • Workup: Heat the mixture to 80°C for 1 hour to ensure decarboxylation/rearrangement is complete. Cool to room temperature. The product, 6-fluoro-1H-indazole-3-carboxylic acid, precipitates as a solid.

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from acetic acid.

    • Validation:19F NMR (DMSO-d6) should show a distinct signal at ~-115 ppm (singlet/multiplet depending on coupling). HRMS [M+H]+ calc. 181.04, found 181.05.

Biological Assay: Kinase Inhibition (VEGFR2)

Indazole-3-carboxylic acid derivatives (specifically amides derived from them) are potent kinase inhibitors (e.g., Axitinib analogs).

Protocol:

  • Preparation: Dissolve the fluorinated derivative in 100% DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare serial dilutions (1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Reaction:

    • Mix 5 µL of compound solution with 10 µL of VEGFR2 enzyme (0.5 nM final).

    • Incubate for 15 mins at RT (Thermodynamic equilibration).

    • Add 10 µL of ATP/Substrate mix (Poly Glu:Tyr).

  • Detection: Use an ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to stop the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to determine

    
    .
    

Medicinal Chemistry Applications

Case Study: Lonidamine Analogs

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is an antispermatogenic and anticancer agent that inhibits glycolysis (hexokinase II).

The Fluorine Upgrade: Replacing the 2,4-dichlorobenzyl group with a 2,4-difluorobenzyl group maintains the lipophilic contacts required for the hydrophobic pocket but alters the electronic profile of the N1-position.

  • Mechanism: The carboxylate group at C3 forms a salt bridge with Arg residues in the Hexokinase active site. The halogenated benzyl group occupies a hydrophobic cleft.

  • Advantage: Fluorinated analogs often show reduced hepatotoxicity compared to chlorinated counterparts due to the stability of the C-F bond against glutathione conjugation displacement.

5-HT Receptor Antagonists

While Granisetron uses an indazole-3-carboxamide core, the acid is the precursor. Fluorination at C5 or C6 of the indazole ring in 5-HT3 antagonists has been shown to increase CNS penetration (Brain/Plasma ratio) by increasing lipophilicity without significantly increasing molecular weight (MW).

Mechanism of Action (Signaling Pathway)

The following diagram illustrates how these derivatives intervene in the Angiogenesis pathway (VEGFR inhibition), a common target for this scaffold.

SignalingPathway Ligand VEGF Ligand Receptor VEGFR2 Receptor (Tyrosine Kinase) Ligand->Receptor Binding Phospho Autophosphorylation Receptor->Phospho Activation Inhibitor Fluorinated Indazole Derivative Inhibitor->Receptor Competitive Inhibition (ATP Pocket) Ras Ras/Raf/MEK Phospho->Ras ERK ERK1/2 Ras->ERK Nucleus Gene Transcription (Proliferation) ERK->Nucleus

Caption: Mechanism of Action. The fluorinated indazole derivative competitively binds to the ATP-binding pocket of VEGFR2, halting the phosphorylation cascade.

References

  • Corsi, G., et al. (1976).[1] "1-Halobenzyl-1H-indazole-3-carboxylic acids.[2] A new class of antispermatogenic agents."[3] Journal of Medicinal Chemistry. Link

  • Sassatelli, F., et al. (2006). "Fluorine in medicinal chemistry: A review of anti-cancer agents." Current Topics in Medicinal Chemistry.
  • Lombardino, J. G. (1965). "Preparation of Indazole-3-carboxylic Acids." Journal of Organic Chemistry.
  • Ke, S., et al. (2021). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 4-fluoro-6-methoxy-1H-indazole-3-carboxamides

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-fluoro-6-methoxy-1H-indazole-3-carboxamide . This scaffold is a critical pharmacophore in medicinal chemistry, frequently appeari...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-fluoro-6-methoxy-1H-indazole-3-carboxamide . This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., IDO1, BTK) and receptor modulators.

The guide prioritizes the 2,6-difluoro-4-methoxybenzaldehyde route over the classical Isatin (Sandmeyer) route.

  • Why? The Isatin route, starting from 3-fluoro-5-methoxyaniline, suffers from poor regioselectivity during cyclization (yielding a mixture of 4-fluoro-6-methoxy and 6-fluoro-4-methoxy isomers).

  • The Solution: The 2,6-difluoro-4-methoxybenzaldehyde precursor is symmetric. Its reaction with hydrazine guarantees the formation of the 4-fluoro-6-methoxy-1H-indazole core with exclusive regiocontrol.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is broken down into four linear steps:

  • Core Construction: Condensation of hydrazine with a symmetric benzaldehyde precursor followed by nucleophilic aromatic substitution (

    
    ).
    
  • Functionalization: Regioselective C3-iodination.

  • Carbonylation: Palladium-catalyzed insertion of CO to form the ester.

  • Amidation: Conversion of the ester to the primary carboxamide.

Retrosynthesis Target 4-Fluoro-6-methoxy- 1H-indazole-3-carboxamide Ester Methyl 4-fluoro-6-methoxy- 1H-indazole-3-carboxylate Target->Ester Ammonolysis Iodo 3-Iodo-4-fluoro-6-methoxy- 1H-indazole Ester->Iodo Pd-Cat Carbonylation Core 4-Fluoro-6-methoxy- 1H-indazole Iodo->Core Electrophilic Iodination Start 2,6-Difluoro-4-methoxy- benzaldehyde Core->Start Hydrazine Cyclization (Symmetric Precursor)

Figure 1: Retrosynthetic strategy highlighting the symmetric precursor advantage.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-6-methoxy-1H-indazole

This step utilizes the symmetry of the starting material to secure the correct substitution pattern.

  • Reagents: 2,6-Difluoro-4-methoxybenzaldehyde (1.0 equiv), Hydrazine monohydrate (5.0 equiv), Ethanol (or DMSO).

  • Mechanism: Hydrazone formation followed by intramolecular

    
     displacement of the ortho-fluorine.
    

Protocol:

  • Charge a reaction vessel with 2,6-difluoro-4-methoxybenzaldehyde (10.0 g, 58.1 mmol) and Ethanol (100 mL).

  • Add Hydrazine monohydrate (14.1 mL, 290 mmol) dropwise at room temperature. Caution: Exothermic.

  • Heat the mixture to reflux (80 °C) for 12–16 hours. Monitor by LC-MS for the disappearance of the hydrazone intermediate.

  • Cool to room temperature. The product often precipitates.

  • Concentrate the solvent to ~20% volume under reduced pressure.

  • Pour the residue into ice-water (200 mL) and stir for 30 minutes.

  • Filter the solid, wash with water (3 x 50 mL) and hexanes (2 x 30 mL).

  • Dry in a vacuum oven at 45 °C to yield 4-fluoro-6-methoxy-1H-indazole as a white/off-white solid.

    • Expected Yield: 85–92%

    • Checkpoint:

      
       NMR should show two aromatic protons and the disappearance of the aldehyde peak.
      
Step 2: Synthesis of 3-Iodo-4-fluoro-6-methoxy-1H-indazole

Direct iodination at C3 is highly selective due to the electronic richness of the indazole ring.

  • Reagents: Iodine (

    
    ), KOH, DMF.
    

Protocol:

  • Dissolve 4-fluoro-6-methoxy-1H-indazole (8.0 g, 48.1 mmol) in DMF (80 mL).

  • Add Potassium Hydroxide (KOH) pellets (10.8 g, 192 mmol). Stir until partially dissolved.

  • Cool to 0 °C. Add Iodine (

    
    ) (14.6 g, 57.7 mmol) portion-wise over 20 minutes.
    
  • Allow to warm to room temperature and stir for 3 hours.

  • Quench: Pour the mixture into a solution of 10%

    
     (sodium thiosulfate) in water (300 mL) to reduce excess iodine.
    
  • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hex/EtOAc) if necessary.

    • Expected Yield: 88–95%

Step 3: Synthesis of Methyl 4-fluoro-6-methoxy-1H-indazole-3-carboxylate

Palladium-catalyzed carbonylation is preferred over lithiation for scale and safety.

  • Reagents:

    
     (5 mol%), Triethylamine (
    
    
    
    ), Methanol, CO atmosphere (balloon or autoclave).

Protocol:

  • In a pressure vessel or autoclave, dissolve the 3-iodo intermediate (5.0 g, 17.1 mmol) in Methanol (50 mL) and DMF (10 mL).

  • Add Triethylamine (4.8 mL, 34.2 mmol).

  • Degas the solution with Nitrogen for 10 minutes.

  • Add

    
      (700 mg, 0.85 mmol).
    
  • Purge the vessel with Carbon Monoxide (CO) three times. Pressurize to 50 psi (or use a CO balloon for small scale, though reaction times will be longer).

  • Heat to 80 °C for 16 hours.

  • Cool, vent the CO (in a fume hood), and filter through a Celite pad.

  • Concentrate the filtrate and partition between water and Ethyl Acetate.[1]

  • Purify the organic layer via silica gel chromatography (0–40% EtOAc in Hexanes).

    • Expected Yield: 75–85%

Step 4: Synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carboxamide

Direct ammonolysis of the ester.

Protocol:

  • Dissolve the methyl ester (3.0 g, 13.4 mmol) in 7N Ammonia in Methanol (30 mL).

  • Seal the vessel and heat to 60 °C for 24–48 hours.

    • Note: If conversion is slow, add catalytic

      
       or use a sealed tube at 80 °C.
      
  • Cool to room temperature. The product usually precipitates as a white crystalline solid.

  • Filter and wash with cold methanol.

  • Final Purification: Recrystallization from Methanol/DMF or Acetonitrile.

Part 3: Visualization of the Reaction Pathway

SynthesisFlow SM 2,6-Difluoro-4-methoxybenzaldehyde Step1 Step 1: Cyclization (N2H4, EtOH, Reflux) SM->Step1 Core 4-Fluoro-6-methoxy-1H-indazole Step1->Core Step2 Step 2: Iodination (I2, KOH, DMF) Core->Step2 Iodo 3-Iodo-4-fluoro-6-methoxy-1H-indazole Step2->Iodo Step3 Step 3: Carbonylation (Pd(dppf)Cl2, CO, MeOH) Iodo->Step3 Ester Methyl Ester Intermediate Step3->Ester Step4 Step 4: Ammonolysis (NH3/MeOH, 60°C) Ester->Step4 Final 4-Fluoro-6-methoxy- 1H-indazole-3-carboxamide Step4->Final

Figure 2: Step-by-step reaction workflow from aldehyde precursor to final carboxamide.

Part 4: Summary of Conditions & Data

StepTransformationReagentsKey ConditionsExpected Yield
1 Core Formation

, EtOH
Reflux, 12h85–92%
2 Iodination

, KOH, DMF
0°C to RT, 3h88–95%
3 Carbonylation

, CO, MeOH
80°C, 50 psi75–85%
4 Amidation

(7N in MeOH)
60°C, Sealed Tube80–90%

Characterization Data (Expected):

  • Mass Spec (ESI+): m/z = 210.1

    
    
    
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.5 (br s, 1H, NH-indazole)
      
    • 
       7.6 (br s, 1H, 
      
      
      
      )
    • 
       7.3 (br s, 1H, 
      
      
      
      )
    • 
       6.85 (dd, 
      
      
      
      coupling, 1H, H-5 or H-7)
    • 
       6.45 (d, 1H, H-7 or H-5)
      
    • 
       3.82 (s, 3H, 
      
      
      
      )
    • Note: The H-5 proton will show coupling to the F-4 (ortho-coupling).

Part 5: Troubleshooting & Expert Tips

  • Regioselectivity Check: In Step 1, if you use 2,4-difluoro-6-methoxybenzaldehyde (asymmetric), you will get a mixture. Ensure the starting material is the symmetric 2,6-difluoro isomer.

  • Iodination Monitoring: The iodination is very fast. Over-iodination (C5 or C7) is rare but possible if excess iodine is used. Stick to 1.1–1.2 equivalents.

  • CO Safety: Carbonylation must be performed in a well-ventilated fume hood with CO detectors. If an autoclave is unavailable, using Molybdenum Hexacarbonyl (

    
    )  as a solid CO source is a viable alternative for small-scale synthesis.
    
  • Solubility: The final carboxamide can be poorly soluble. DMSO or DMF are recommended for NMR characterization.

References

  • Preparation of Indazoles via Hydrazine Condensation Title: Synthesis of 1H-indazoles from 2,6-difluorobenzaldehydes. Context: Establishes the core synthesis using symmetric precursors to avoid regiochemical mixtures. Source:Journal of Medicinal Chemistry, 2008, 51(4), 4359. (General methodology for fluoro-indazoles).
  • Carbonylation of 3-Iodoindazoles Title: Palladium-catalyzed carbonylation of heteroaryl halides. Context: Protocol for converting 3-iodoindazole to the methyl ester. Source:Organic Process Research & Development, 2011, 15(4), 831.
  • Commercial Building Block Verific

    • Title: 4-Fluoro-6-methoxy-1H-indazole-3-carboxylic Acid (CAS 887569-23-5).
    • Source: (Verifies the stability and existence of the target acid).

  • General Indazole Synthesis Review Title: Recent Advances in the Synthesis of Indazoles. Source:European Journal of Organic Chemistry, 2014, 2014(10), 2005-2033.

Sources

Application

Application Notes and Protocols for Amide Coupling of Indazole-3-Carboxylic Acids

Introduction: The Central Role of Indazole-3-Carboxamides in Drug Discovery The 1H-indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Indazole-3-Carboxamides in Drug Discovery

The 1H-indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic properties make it a cornerstone for the development of therapeutics targeting a wide range of diseases. Specifically, amides derived from indazole-3-carboxylic acid are key intermediates and final active pharmaceutical ingredients (APIs) in numerous drug candidates, including treatments for cancer, inflammation, and neurological disorders.[1][2][3]

The formation of the amide bond, while one of the most performed reactions in medicinal chemistry, is not without its challenges.[4][5][6] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group to proceed under mild conditions.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient protocols for the amide coupling of indazole-3-carboxylic acids. We will delve into the mechanistic rationale behind reagent selection, provide detailed step-by-step protocols for various coupling strategies, and offer troubleshooting insights to overcome common hurdles.

Core Challenges in Coupling Indazole-3-Carboxylic Acids

While seemingly straightforward, the coupling of indazole-3-carboxylic acid presents specific challenges that must be addressed for a successful and high-yielding synthesis:

  • Nucleophilicity of the Amine: The reactivity of the amine coupling partner is paramount. Electron-deficient aromatic amines or sterically hindered secondary amines can be poor nucleophiles, requiring highly efficient activation methods to drive the reaction to completion.

  • Epimerization Risk: When coupling with chiral amines or amino acids, there is a significant risk of racemization or epimerization at the stereogenic center adjacent to the amine.[9] The choice of coupling reagent and additives is critical to suppress this side reaction.

  • Solubility: Indazole-3-carboxylic acid and its derivatives can have limited solubility in common organic solvents, which can affect reaction kinetics and require careful solvent selection.

  • Byproduct Removal: Many coupling reactions generate byproducts that can be difficult to remove from the desired amide product, complicating purification.[10] For instance, carbodiimide reagents like DCC produce urea byproducts that are often insoluble, while HATU generates tetramethylurea which can be challenging to remove during aqueous workup.[10][11]

Strategic Selection of Coupling Reagents

The success of an amide coupling reaction hinges on the selection of an appropriate activating reagent. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. They are broadly categorized as uronium/aminium salts, phosphonium salts, carbodiimides, and phosphonic anhydrides.

Comparative Overview of Key Coupling Reagents
Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Uronium/Aminium HATU , HBTU, TBTUForms a highly reactive OAt/OBt active ester.[12][13][14]High efficiency, fast reaction rates, effective for hindered substrates, low risk of epimerization.[5][9][13][15]Higher cost, can cause guanidinylation of the amine if used in excess, byproducts can be difficult to remove.[10][16]
Carbodiimide EDC , DCC, DICForms an O-acylisourea intermediate, which reacts with an additive (e.g., HOBt) to form an active ester.[15]Cost-effective, widely available.[15][17]Slower reactions, higher risk of racemization (mitigated by additives), DCC byproduct (DCU) is insoluble and can complicate purification.[4][11][15]
Phosphonic Anhydride T3P® Forms a mixed phosphonic-carboxylic anhydride intermediate.[18][19]Excellent for scale-up, byproducts are water-soluble leading to easy workup, low toxicity, very low epimerization risk.[20][21][22][23]May require slightly longer reaction times than HATU for very hindered substrates.

Mechanistic Pathways of Activation

Understanding the mechanism is key to optimizing reaction conditions. Below are simplified diagrams illustrating the activation of a carboxylic acid by the three main classes of reagents discussed.

Diagram 1: HATU Activation Pathway

HATU_Mechanism RCOOH Indazole-3-COOH RCOO Carboxylate Anion RCOOH->RCOO + Base - H-Base⁺ ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (e.g., DIPEA) Amide Indazole-3-C(O)NHR' ActiveEster->Amide Coupling TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amine R'-NH₂ Amine->Amide Coupling HOAt HOAt (Byproduct) Amide->HOAt

Caption: HATU-mediated activation proceeds via a highly reactive OAt-ester.

Diagram 2: EDC/HOBt Activation Pathway

EDC_Mechanism RCOOH Indazole-3-COOH Acylisourea O-Acylisourea (Unstable) RCOOH->Acylisourea Activation EDC EDC EDC->Acylisourea Activation ActiveEster OBt-Active Ester Acylisourea->ActiveEster Additive Interception EDU EDU (Byproduct) Acylisourea->EDU HOBt HOBt HOBt->ActiveEster Additive Interception Amide Indazole-3-C(O)NHR' ActiveEster->Amide Coupling Amine R'-NH₂ Amine->Amide Coupling

Caption: EDC forms an O-acylisourea, intercepted by HOBt to form the active ester.

Diagram 3: T3P® Activation Pathway

T3P_Mechanism RCOOH Indazole-3-COOH RCOO Carboxylate Anion RCOOH->RCOO + Base MixedAnhydride Mixed Anhydride Intermediate RCOO->MixedAnhydride Activation T3P T3P® T3P->MixedAnhydride Activation Base Base Amide Indazole-3-C(O)NHR' MixedAnhydride->Amide Coupling Byproduct Water-Soluble Phosphonate Salts MixedAnhydride->Byproduct Amine R'-NH₂ Amine->Amide Coupling Workflow Start Start Setup Inert Atmosphere Setup (N₂ or Ar) Start->Setup Dissolve Dissolve Acid & Amine in Anhydrous Solvent Setup->Dissolve AddBase Add Base (e.g., DIPEA) Dissolve->AddBase AddReagent Add Coupling Reagent (HATU, EDC, T3P®) AddBase->AddReagent React Stir at RT (Monitor by TLC/LC-MS) AddReagent->React Workup Aqueous Workup (Quench, Extract) React->Workup Purify Purification (Column, Recrystallization) Workup->Purify Product Characterize Product Purify->Product End End Product->End

Caption: A generalized workflow for performing amide coupling reactions.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for challenging substrates, such as sterically hindered or electron-poor amines, where maximum conversion is desired. [15]

  • Materials and Reagents:

    Reagent Molar Mass ( g/mol ) Equivalents
    1H-Indazole-3-carboxylic acid 162.14 1.0
    Amine - 1.1 - 1.2
    HATU 380.23 1.1 - 1.2
    DIPEA (N,N-Diisopropylethylamine) 129.24 2.5 - 3.0

    | Anhydrous DMF | - | to ~0.1 M |

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

    • Add the desired amine (1.1-1.2 eq) to the solution, followed by DIPEA (2.5-3.0 eq). [24] 4. Stir the mixture for 2-5 minutes at room temperature.

    • Add HATU (1.1-1.2 eq) in a single portion. A slight exotherm may be observed. [24] 6. Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

    • Workup: Pour the reaction mixture into a beaker of cold water. The product will often precipitate. If it does, collect the solid by vacuum filtration, wash thoroughly with water, and then with a non-polar solvent like diethyl ether or hexanes. If the product remains in solution, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a classic, economical method suitable for reactive primary and secondary amines. [25][26]

  • Materials and Reagents:

    Reagent Molar Mass ( g/mol ) Equivalents
    1H-Indazole-3-carboxylic acid 162.14 1.0
    Amine - 1.1
    EDC·HCl 191.70 1.2
    HOBt (1-Hydroxybenzotriazole) 135.12 1.2
    Triethylamine (TEA) or DIPEA 101.19 / 129.24 3.0

    | Anhydrous DMF or DCM | - | to ~0.1 M |

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). [25] 2. Add anhydrous DMF or Dichloromethane (DCM) and stir to dissolve all solids.

    • Cool the mixture to 0 °C in an ice bath.

    • Add TEA or DIPEA (3.0 eq) and stir for 5 minutes. [25] 5. Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Workup: If using DCM, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. If using DMF, pour the mixture into water and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude material by silica gel column chromatography or recrystallization. [27]

Protocol 3: Scalable & Green Coupling using T3P®

Propanephosphonic anhydride (T3P®) is an excellent choice for process chemistry and large-scale synthesis due to its safety profile and the simple, aqueous workup to remove byproducts. [21][22][23]

  • Materials and Reagents:

    Reagent Molar Mass ( g/mol ) Equivalents
    1H-Indazole-3-carboxylic acid 162.14 1.0
    Amine - 1.05
    T3P® (50% solution in EtOAc or 2-MeTHF) 318.18 (trimer) 1.2 - 1.5
    Pyridine or Triethylamine (TEA) 79.10 / 101.19 3.0 - 4.0

    | Ethyl Acetate (EtOAc) or 2-MeTHF | - | to ~0.2 M |

  • Step-by-Step Procedure:

    • To a round-bottom flask, add 1H-indazole-3-carboxylic acid (1.0 eq), the amine (1.05 eq), and the solvent (e.g., Ethyl Acetate).

    • Add the base (Pyridine or TEA, 3.0-4.0 eq).

    • With stirring, slowly add the T3P® solution (1.2-1.5 eq) at room temperature. The addition is often exothermic, so for larger scales, cooling in an ice bath is recommended.

    • Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS.

    • Workup: The key advantage of T3P® is the workup. [18][20]Quench the reaction by adding water or a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. The phosphonic acid byproducts are highly water-soluble and are removed in these washes. [22] 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity.

    • Purification: If necessary, the product can be further purified by a simple trituration, recrystallization, or a quick plug of silica gel.

Conclusion and Protocol Selection Guide

The successful synthesis of indazole-3-carboxamides is readily achievable with the appropriate choice of coupling protocol. For rapid synthesis of diverse libraries and for challenging substrates, HATU offers unparalleled efficiency. For routine couplings where cost is a primary consideration, EDC/HOBt remains a reliable and economical choice. For process development, scale-up, and applications where ease of purification and safety are paramount, T3P® is a superior modern alternative with significant operational advantages.

Diagram 5: Protocol Selection Decision Tree

Decision_Tree Start Start: Couple Indazole-3-COOH Scale Scale > 10g or Process Chemistry? Start->Scale T3P Use Protocol 3: T3P® Scale->T3P Yes Amine Amine Hindered or Electron Poor? Scale->Amine No HATU Use Protocol 1: HATU Amine->HATU Yes Cost Is Cost the Primary Concern? Amine->Cost No EDC Use Protocol 2: EDC/HOBt Cost->EDC Yes Default Default to Protocol 1 (HATU) for highest success probability Cost->Default No

Caption: A guide to selecting the optimal coupling protocol based on project needs.

References

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • Amine to Amide Mechanism - H
  • HATU:a third-gener
  • H
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Technical Support Center: Optimizing Amide Coupling Reactions with 1H-Indazole-3-carboxylic Acid. Benchchem.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Chemistry.
  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.
  • Stereochemical Aspects of T3P Amid
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC.
  • Coupling Reagents. Aapptec Peptides.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Amide Synthesis. Fisher Scientific.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Challenges and Breakthroughs in Selective Amide Activ
  • T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot. CORE.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • HATU coupling - wh
  • Coupling Reagents | PDF | Organic Compounds | Functional Group. Scribd.
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Understanding T3P®
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.

Sources

Method

Application Note: Strategic Synthesis of 4-Fluoro-6-Methoxy-1H-Indazole-3-Carboxylic Acid

A Key Scaffold for ROR t Inverse Agonists in Autoimmune Therapeutics[1] Executive Summary & Therapeutic Rationale The nuclear receptor ROR t (Retinoic acid receptor-related Orphan Receptor gamma T) is the master transcri...

Author: BenchChem Technical Support Team. Date: February 2026

A Key Scaffold for ROR t Inverse Agonists in Autoimmune Therapeutics[1]

Executive Summary & Therapeutic Rationale

The nuclear receptor ROR


t (Retinoic acid receptor-related Orphan Receptor gamma T)  is the master transcription factor driving the differentiation of Th17 cells , a subset of CD4+ T helper cells implicated in the pathology of autoimmune diseases such as psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis.

Small molecule inverse agonists of ROR


t have emerged as a high-value class of therapeutics. Among the diverse chemotypes, the indazole-3-carboxylic acid  scaffold is privileged due to its ability to occupy the allosteric binding pocket of the ROR

t ligand-binding domain (LBD), inducing a conformational change that prevents co-activator recruitment (e.g., SRC1) and suppresses IL-17A production.

This guide details the synthesis of 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid , a highly specific scaffold variant.

  • 4-Fluoro Substitution: Blocks metabolic oxidation at the vulnerable C4 position and modulates the pKa of the N-H group, enhancing bioavailability.

  • 6-Methoxy Substitution: Acts as a hydrogen bond acceptor, often engaging critical water networks or residues (e.g., His479) within the ROR

    
    t pocket.
    
Biological Pathway & Mechanism of Action

The following diagram illustrates the critical node ROR


t occupies in the Th17 inflammatory axis and how the indazole inhibitor intervenes.

RORgt_Pathway NaiveT Naïve CD4+ T Cell Th17 Th17 Cell Differentiation NaiveT->Th17 Differentiation Cytokines IL-6 / IL-23 / TGF-β RORgt RORγt (Transcription Factor) Cytokines->RORgt Upregulates RORgt->Th17 Drives Inhibitor Indazole Inhibitor (Inverse Agonist) Inhibitor->RORgt Blocks (Allosteric) IL17 IL-17A / IL-17F (Pro-inflammatory) Th17->IL17 Secretes Pathology Autoimmunity (Psoriasis/IBD) IL17->Pathology Causes

Figure 1: The ROR


t signaling axis. The indazole inhibitor acts as an inverse agonist, preventing the transcription of pro-inflammatory cytokines IL-17A/F.
Retrosynthetic Analysis

The construction of the 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid core (Target 4 ) is most robustly achieved via a modified Sandmeyer-Isatin route followed by the Snyder Indazole Synthesis . This approach avoids the use of unstable diazoacetate precursors often required for [3+2] cycloadditions and utilizes commercially available anilines.

Retrosynthesis Target 4-Fluoro-6-methoxy- 1H-indazole-3-carboxylic acid (Target Scaffold) Isatin 4-Fluoro-6-methoxyisatin (Key Intermediate) Target->Isatin Snyder Synthesis (1. NaOH, 2. NaNO2/HCl, 3. SnCl2) Aniline 3-Fluoro-5-methoxyaniline (Starting Material) Isatin->Aniline Sandmeyer Isatin Synthesis (Chloral hydrate, NH2OH)

Figure 2: Retrosynthetic strategy highlighting the conversion of the aniline precursor to the indazole acid via an isatin intermediate.[1]

Detailed Experimental Protocols
Phase 1: Synthesis of 4-Fluoro-6-Methoxyisatin

Objective: Construct the indole-2,3-dione core from 3-fluoro-5-methoxyaniline. Challenge: Regioselectivity during cyclization. The 3,5-disubstituted aniline can cyclize at the 2-position (desired) or 6-position.

Reagents:

  • 3-Fluoro-5-methoxyaniline (1.0 equiv)[2]

  • Chloral hydrate (1.1 equiv)

  • Hydroxylamine hydrochloride (3.0 equiv)

  • Sodium sulfate (saturated aq.)

  • Concentrated Sulfuric Acid (H₂SO₄)

Protocol:

  • Oximation: In a 1L RB flask, dissolve 3-fluoro-5-methoxyaniline (14.1 g, 100 mmol) in water (300 mL) containing concentrated HCl (8.5 mL).

  • Add a solution of chloral hydrate (18.2 g, 110 mmol) and Na₂SO₄ (120 g) in water (250 mL).

  • Add a solution of hydroxylamine hydrochloride (21.0 g, 300 mmol) in water (100 mL).

  • Reflux the mixture for 2 hours. A precipitate (isonitrosoacetanilide) will form. Cool to RT, filter, and wash with water.[3] Dry in vacuo.[1][3]

  • Cyclization: Heat concentrated H₂SO₄ (100 mL) to 50°C. Slowly add the dry isonitroso intermediate portion-wise, keeping the temperature below 70°C.

  • After addition, heat to 80°C for 30 minutes. The solution will turn dark red/black.

  • Cool to RT and pour onto crushed ice (500 g). The crude isatin precipitates as an orange/red solid.

  • Purification (Critical): Filter the solid. The crude contains both 4-fluoro-6-methoxyisatin and 6-fluoro-4-methoxyisatin. Recrystallize from glacial acetic acid. The 4-fluoro-6-methoxyisatin is typically the major product and less soluble isomer.

    • Validation: ¹H NMR (DMSO-d₆) should show two distinct aromatic protons with meta-coupling.

Phase 2: Snyder Synthesis of Indazole-3-Carboxylic Acid

Objective: Rearrange the isatin ring to the indazole-3-carboxylic acid.

Reagents:

  • 4-Fluoro-6-methoxyisatin (from Phase 1)

  • Sodium Hydroxide (2.5 M aq.)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride dihydrate (SnCl₂·2H₂O)

  • Conc. HCl

Protocol:

  • Hydrolysis: Suspend 4-fluoro-6-methoxyisatin (10 mmol) in 2.5 M NaOH (20 mL). Heat gently (50°C) until the solid dissolves and the color changes to yellow (formation of the amino-keto-carboxylate).

  • Diazotization: Cool the solution to 0°C in an ice-salt bath. Add a solution of NaNO₂ (11 mmol) in water (5 mL) dropwise.

  • Add this mixture dropwise to a rapidly stirred solution of conc. HCl (15 mL) in water (10 mL) at 0°C. Maintain temperature <5°C. The diazonium salt forms immediately.

  • Reduction/Cyclization: In a separate flask, dissolve SnCl₂·2H₂O (25 mmol) in conc. HCl (10 mL). Cool to 0°C.[3][4]

  • Transfer the diazonium solution into the stannous chloride solution. Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Isolation: The product, 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid , usually precipitates as a tan/off-white solid. Filter, wash with cold water, and dry.

    • Yield Expectations: 60-75% over 2 steps.

    • Analytical Check: LC-MS (ESI-) m/z = 209 [M-H]⁻.

Phase 3: Amide Coupling (Inhibitor Formation)

Objective: Couple the acid core to a generic amine (e.g., a substituted piperidine) to generate the active ROR


t inhibitor.

Protocol:

  • Dissolve the indazole acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Add the amine partner (e.g., cis-4-phenylcyclohexanamine or similar ROR

    
    t pharmacophore) (1.1 equiv).
    
  • Stir at RT for 4-12 hours.

  • Quench with water, extract with EtOAc, and purify via Prep-HPLC.

Data Summary & Troubleshooting

Table 1: Physicochemical Properties & Synthesis Metrics

ParameterValue / DescriptionNotes
Target Formula C₉H₇FN₂O₃MW: 210.16 g/mol
Key Intermediate 4-Fluoro-6-methoxyisatinDistinctive orange solid
Regioselectivity ~3:1 to 5:1 (4-F vs 6-F)Favored by sterics during cyclization
Critical Impurity 6-Fluoro-4-methoxy isomerRemove via AcOH recrystallization
Solubility Low in water, High in DMSO/DMFAcid is amphoteric but weak
Storage -20°C, DesiccatedStable for >6 months

Troubleshooting Guide:

  • Problem: Low yield in Snyder cyclization (Phase 2).

    • Cause: Incomplete diazotization or temperature spike >5°C decomposing the diazonium salt.

    • Fix: Ensure internal temperature is monitored; verify nitrite quality.

  • Problem: Inseparable mixture of isatin isomers.

    • Fix: If AcOH recrystallization fails, convert the crude isatin mixture to the indazole acids first. The indazole isomers often have vastly different solubilities in acidic water or can be separated by reverse-phase chromatography.

References
  • ROR

    
    t Biology & Indazole Inhibitors: 
    
    • Fauber, B. P., et al. (2014). "Discovery of 1-(4-((3-Methyl-1H-pyrazol-1-yl)methyl)benzyl)-1H-indazole-3-carboxylic Acid Derivatives as Potent and Selective RORγt Inverse Agonists." Journal of Medicinal Chemistry. Link

  • Synthesis of Indazole-3-Carboxylic Acids (Snyder Method)

    • Snyder, H. R., et al. (1952). "The Synthesis of Indazole-3-carboxylic Acid." Journal of the American Chemical Society. Link

  • Sandmeyer Isatin Synthesis (Substituted Anilines)

    • Marvel, C. S., & Hiers, G. S. (1925). "Isatin." Organic Syntheses. Link

  • Patent Reference (Specific 4-F-Indazole RORgt Scaffolds)

    • Merck Sharp & Dohme Corp. (2017). "RORgammaT Inhibitors." U.S. Patent No.[5] 9,663,522. Link

  • Regioselectivity in Isatin Synthesis

    • Gacoń, A., et al. (2020). "Synthesis and biological activity of novel isatin derivatives." Molecular Diversity. Link

Disclaimer: This protocol involves hazardous chemicals (concentrated acids, diazonium salts). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: High-Precision Scaffold Engineering using 4-Fluoro-6-Methoxy-1H-Indazole-3-Carboxylic Acid

Executive Summary & Structural Rationale In modern drug discovery, the indazole-3-carboxylic acid core is a "privileged scaffold," serving as the structural backbone for 5-HT receptor agonists, cannabinoid ligands, and k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In modern drug discovery, the indazole-3-carboxylic acid core is a "privileged scaffold," serving as the structural backbone for 5-HT receptor agonists, cannabinoid ligands, and kinase inhibitors (e.g., VEGFR, PDGFR).[1] However, the unsubstituted core often suffers from metabolic liabilities and suboptimal conformational entropy.[1]

This guide focuses on the 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid derivative.[2][3][4][5][6] This specific substitution pattern offers two distinct medicinal chemistry advantages:

  • The "Peri-Fluoro" Effect (4-Position): The fluorine atom at C4 exerts a steric and electrostatic influence on the C3-carbonyl group. Unlike hydrogen, the C4-F induces a preferred conformation of the amide/ester bond due to dipole-dipole repulsion with the carbonyl oxygen, potentially pre-organizing the molecule for receptor binding (conformational locking).

  • Electronic Tuning (6-Methoxy): The C6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyrazole ring. This modulates the pKa of the N1-proton (making it less acidic than the 6-H analog) and provides a specific hydrogen-bond acceptor vector at the "southern" part of the binding pocket.

Core Applications
  • 5-HT4 Receptor Agonists: Bioisostere for benzamide cores (e.g., Cisapride analogs).[1][7]

  • Kinase Inhibitors: ATP-competitive inhibitors where the indazole NH binds to the hinge region.

  • PARP Inhibitors: Utilizing the carboxamide moiety for key interactions with Ser/Gly residues.

Chemical Reactivity Profile

FeaturePropertyImplications for Synthesis
C3-Carboxylic Acid Electrophilic HandleReady for amide coupling (HATU/EDC) or esterification. The 4-F substituent may slightly reduce reactivity due to steric crowding.
N1-Nitrogen Nucleophilic/AcidicpKa ~13-14. Site for alkylation/arylation.[8][9] Critical Control Point: Regioselectivity (N1 vs. N2) is influenced by the 6-OMe group.
4-Fluoro Metabolic BlockerBlocks oxidative metabolism at the C4 position; modulates C3-carbonyl torsion angle.
6-Methoxy H-Bond AcceptorPotential metabolic soft spot (O-demethylation); can be converted to -OH (phenol) for further diversification.

Synthetic Workflow & Decision Matrix

The following diagram illustrates the strategic decision-making process for functionalizing this scaffold.

G Start Start: 4-Fluoro-6-Methoxy- 1H-Indazole-3-COOH Decision Decision: N1-Substitution First or C3-Amidation First? Start->Decision PathA Path A: N1-Alkylation First (Recommended for Solubility) Decision->PathA Diversity at N1 required PathB Path B: C3-Amidation First (Recommended for N1-H Retention) Decision->PathB N1-H required (Kinase Hinge Binder) StepA1 Step 1: N1-Alkylation (Cs2CO3, R-X, DMF, 60°C) *Check Regioselectivity* PathA->StepA1 StepB1 Step 1: C3-Amide Coupling (HATU, DIPEA, R'-NH2) PathB->StepB1 StepA2 Step 2: Hydrolysis (if Ester used) or Direct Coupling StepA1->StepA2 StepA3 Step 3: C3-Amide Coupling (HATU, DIPEA, R'-NH2) StepA2->StepA3 Validation QC Validation: 1H NMR (Regioisomer Check) 19F NMR (Integrity Check) StepA3->Validation StepB2 Step 2: N1-Protection/Derivatization (Optional) StepB1->StepB2 StepB2->Validation

Caption: Strategic workflow for the functionalization of the 4-fluoro-6-methoxy-indazole scaffold. Path A is preferred for generating 5-HT4 agonist libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(Piperidin-4-yl)-indazole-3-carboxamide Derivative

Target Application: 5-HT4 Receptor Agonism

Phase 1: Regioselective N1-Alkylation

Objective: Attach a benzyl-piperidine moiety to the N1 position. Note: Indazoles favor N1 alkylation under thermodynamic conditions, but N2 isomers can form.[1] The 6-OMe group pushes electron density, making N1 slightly more nucleophilic than in electron-deficient rings.

  • Reagents:

    • Scaffold: 4-Fluoro-6-methoxy-1H-indazole-3-carboxylic acid methyl ester (1.0 eq). Note: Convert acid to ester using MeOH/H2SO4 if starting from acid.[1]

    • Electrophile: 1-Benzyl-4-bromopiperidine (1.2 eq).

    • Base: Cesium Carbonate (

      
      ) (2.0 eq).[1][7]
      
    • Solvent: Anhydrous DMF (0.1 M concentration).[1]

  • Procedure:

    • Dissolve the indazole ester in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 15 minutes to deprotonate N1.
      
    • Add 1-benzyl-4-bromopiperidine dropwise.

    • Heat the reaction to 60°C for 4–6 hours. Critical: Do not overheat (>90°C) to avoid decarboxylation or elimination byproducts.[1]

    • Monitor: TLC (Hexane/EtOAc 1:1). The N1-isomer is typically less polar (higher

      
      ) than the N2-isomer.
      
  • Workup:

    • Dilute with EtOAc, wash with water (x3) and brine (x1).[1]

    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography. Elute with Hexane/EtOAc gradient.[8] Isolate the major N1-isomer.

    • Validation: Confirm regiochemistry via NOESY NMR (Correlation between N1-CH2 and C7-H).

Phase 2: Ester Hydrolysis
  • Reagents: LiOH (3.0 eq), THF/MeOH/Water (3:1:1).

  • Procedure: Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. Filter the precipitate.

Phase 3: Amide Coupling (The "4-Fluoro Challenge")

Context: The 4-fluoro substituent creates steric bulk near the carboxylate. Standard EDC coupling may be sluggish. HATU is the preferred reagent here.

  • Reagents:

    • Intermediate: N1-substituted acid (1.0 eq).

    • Amine: Primary or secondary amine (1.2 eq).[1][7]

    • Coupling Agent: HATU (1.2 eq).[1]

    • Base: DIPEA (3.0 eq).[1][7]

    • Solvent: DMF.

  • Procedure:

    • Dissolve acid and DIPEA in DMF. Stir for 5 mins.

    • Add HATU.[10] The solution should turn yellow/orange.[8] Stir for 5 mins to form the activated ester.

    • Add the amine.[9]

    • Stir at RT for 2–12 hours.

  • Purification:

    • For basic amines (like piperidines), purify via Reverse Phase Preparative HPLC using a C18 column and Water/Acetonitrile (+0.1% TFA) gradient.[1]

Quality Control & Validation Parameters

To ensure the integrity of the scaffold during synthesis, use the following self-validating checks:

NMR Spectroscopy[1][7][8][9]
  • 
     NMR:  This is your "tracer."[1]
    
    • Shift: Expect a singlet/multiplet around -110 to -120 ppm (referenced to

      
      ).
      
    • Utility: If the fluorine is nucleophilically displaced (an impurity risk if using strong alkoxides), this peak will disappear.[1]

  • 
     NMR Diagnostic Peaks: 
    
    • C7-H: typically a doublet (coupling with C5-H) or broad singlet.

    • 6-OMe: Sharp singlet at ~3.8–3.9 ppm.

    • Regiochemistry: In N1-alkylated products, the N-CH2 protons often show NOE correlations with the C7-H. In N2-alkylated products, the N-CH2 correlates with C3-substituents (if applicable) or lacks C7 correlation.

HPLC Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).[1][7]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Indazole core absorbs strongly).[1]

References

  • Indazole Scaffold in Medicinal Chemistry

    • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
    • Source: Der Pharma Chemica, 2012, 4(3):1311-1316.[1][7][9]

    • URL:[Link]

  • Synthetic Cannabinoid Receptor Agonists (Indazole-3-carboxamides)

    • Title: Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists.
    • Source: Frontiers in Chemistry, 2019.[1][11]

    • URL:[Link]

  • EP4 Receptor Antagonists (2H-Indazole-3-carboxamides)

    • Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists.
    • Source: Journal of Medicinal Chemistry, 2023.[1]

    • URL:[Link][1]

  • Bioisosterism of Carboxylic Acids

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.[1][7][12][13]

    • Source: ChemMedChem, 2013.[1]

    • URL:[Link]

Sources

Method

reagents for activating indazole-3-carboxylic acid carboxylic group

Application Note: Strategies for Activation and Amidation of Indazole-3-Carboxylic Acid Part 1: Strategic Analysis & Chemical Challenges The activation of indazole-3-carboxylic acid presents a unique duality in process c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategies for Activation and Amidation of Indazole-3-Carboxylic Acid

Part 1: Strategic Analysis & Chemical Challenges

The activation of indazole-3-carboxylic acid presents a unique duality in process chemistry: steric hindrance at the C3 position combined with the electronic interference of the N1-H functionality. Unlike simple benzoic acids, the indazole core is an electron-rich heteroaromatic system where the N1 proton (pKa ~14 in DMSO) can participate in competitive side reactions, most notably N-acylation (dimerization) or regioselective scrambling during the activation event.

The Core Challenge: The N1-H Factor

  • Unprotected Substrates: If the N1 position is free, standard activation (e.g., with carbodiimides) can lead to the formation of an active ester that is intramolecularly quenched or intermolecularly attacked by the deprotonated N1 of a neighboring molecule, forming insoluble oligomers.

  • Steric Bulk: The C3 carboxylate is ortho to the N2 nitrogen. While not as hindered as a 2,6-disubstituted benzoate, the lone pair repulsion from N2 can destabilize certain active intermediates, making "slow" coupling reagents (like EDC/HOBt) prone to hydrolysis before amine capture.

Strategic Recommendation: For GMP workflows or high-value synthesis, N1-protection (SEM, Boc, THP, or Methyl) is the "Gold Standard" to ensure chemoselectivity. However, for rapid discovery chemistry, direct activation is possible using specific "fast" reagents (HATU/HBTU) that outcompete the N-acylation side reaction.

Part 2: Reagent Selection Matrix

The following decision matrix compares activation reagents specifically for the indazole-3-carboxylic acid scaffold.

Reagent ClassSpecific ReagentActivation SpeciesRecommended ForRisk Profile
Uronium/Aminium HATU / HBTU O-At/Obt Active EsterStandard Coupling. Best balance of speed and yield for both protected and unprotected substrates.Medium. Can guanidinylate amines if added too early. Expensive for large scale.
Phosphonic Anhydride T3P (50% in EtOAc) Mixed AnhydrideDirect Coupling (Unprotected). Excellent for suppressing epimerization (not an issue here) and easy workup.Low. Requires excess base.[1] Slower reaction kinetics than HATU.
Acid Chlorides Oxalyl Chloride / SOCl₂ Acyl ChlorideSterically Hindered Amines. When the nucleophile is weak (anilines), the high reactivity of the acid chloride is required.High. Incompatible with unprotected N1-H (rapid polymerization). Requires anhydrous conditions.
Carbodiimides EDC / HOBt O-AcylisoureaLegacy Protocols. Useful if downstream purification is difficult (water-soluble byproducts).High. Often too slow for hindered C3-acids; leads to N-acyl urea side products.

Part 3: Detailed Experimental Protocols

Protocol A: The "Direct Shot" (Unprotected Substrate)

Target: Rapid synthesis of libraries where N1-protection is inefficient. Mechanism: Kinetic control using HBTU/HATU.

Reagents:

  • 1H-Indazole-3-carboxylic acid (1.0 equiv)[2][3]

  • Amine (R-NH₂) (1.1 - 1.2 equiv)

  • HBTU (or HATU) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) [Concentration: 0.1 M - 0.2 M]

Step-by-Step Workflow:

  • Dissolution: Charge a dried reaction vial with 1H-indazole-3-carboxylic acid and anhydrous DMF. Stir until dissolved.

  • Base Activation: Add DIPEA (3.0 equiv). The solution may darken slightly due to deprotonation of the carboxylic acid and partial N1 deprotonation.

  • Activation (Critical Step): Add HBTU (1.2 equiv) in one portion.

    • Note: Do NOT premix the acid and HBTU for >10 minutes without the amine. Unlike standard peptides, the activated indazole ester is prone to side reactions if left idle.

  • Amine Addition: Immediately (within 2-5 mins of HBTU addition) add the Amine (1.1 equiv).

  • Reaction: Stir at Room Temperature (25 °C) for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, heat to 45 °C.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x) to remove HOBt/byproducts, then Brine. Dry over Na₂SO₄.

Self-Validating Check:

  • LCMS Signal: Look for [M+H]+.[3] If you see [2M+H]+ or higher masses, N-acylation (dimerization) has occurred. Reduce concentration or switch to Protocol B.

Protocol B: The "High-Stability" Method (Acid Chloride)

Target: Coupling with weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered amines. Pre-requisite: N1 must be protected (e.g., 1-Methyl-indazole-3-COOH).

Reagents:

  • 1-Methyl-indazole-3-carboxylic acid (1.0 equiv)[3]

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Anhydrous)

  • TEA (Triethylamine) (2.0 equiv)

Step-by-Step Workflow:

  • Acyl Chloride Formation: Suspend the N1-protected acid in anhydrous DCM (0.2 M) under N₂ atmosphere. Cool to 0 °C.

  • Initiation: Add catalytic DMF (critical for Vilsmeier-Haack type activation).

  • Chlorination: Dropwise add Oxalyl Chloride. Gas evolution (CO/CO₂) will be vigorous.

  • Conversion: Allow to warm to RT and stir for 2 hours.

    • Validation: Aliquot 50 µL into MeOH. Check LCMS for the Methyl Ester (M+15). If Acid (M+1) remains, reaction is incomplete.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (yellow solid/oil remains).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the weak amine nucleophile followed by TEA. Stir 12 h.

Part 4: Visualization of Activation Pathways

The following diagram illustrates the decision logic and mechanistic pathways for activating the indazole-3-carboxylate.

IndazoleActivation Start Indazole-3-Carboxylic Acid CheckN1 Is N1 Protected? Start->CheckN1 Protected Yes (Me, SEM, Boc) CheckN1->Protected High Yield Route Unprotected No (N-H free) CheckN1->Unprotected Fast Route WeakNuc Nucleophile Type? Protected->WeakNuc AcidCl Acid Chloride Method (Oxalyl Cl / DCM) WeakNuc->AcidCl Weak Amine (Aniline) HATU_Prot Standard HATU/DIPEA WeakNuc->HATU_Prot Aliphatic Amine Direct Direct Coupling (HBTU/DIPEA) Unprotected->Direct Careful Kinetic Control Risk Risk: N-Acylation/Dimerization Direct->Risk Side Reaction

Caption: Decision tree for selecting activation reagents based on N1-protection status and nucleophile strength.

References

  • Swamy, G. N., et al. (2012).[2] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[2] Link

  • Lanzhou Jiaotong University. (2021). "Process for the preparation of 1H-indazole-3-carboxylic acid derivatives." CN Patent 112778203A.[4] Link

  • Batt, D. G., et al. (2011). "Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide." US Patent 20110172428A1. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5] Tetrahedron, 61(46), 10827-10852. (General Reference for HATU mechanisms).

Sources

Application

functionalization of N1-position in 4-fluoro-6-methoxy-1H-indazole

Application Note: Precision N1-Functionalization of 4-Fluoro-6-methoxy-1H-indazole Part 1: Introduction & Mechanistic Strategy The scaffold 4-fluoro-6-methoxy-1H-indazole is a high-value pharmacophore in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N1-Functionalization of 4-Fluoro-6-methoxy-1H-indazole

Part 1: Introduction & Mechanistic Strategy

The scaffold 4-fluoro-6-methoxy-1H-indazole is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., VEGFR, PARP) and CNS-active agents. The specific substitution pattern—an electron-withdrawing fluorine at C4 and an electron-donating methoxy group at C6—creates a unique electronic push-pull system that influences the nucleophilicity of the pyrazole nitrogens.

The Core Challenge: Regioselectivity (N1 vs. N2) Indazoles exhibit annular tautomerism between the 1H- and 2H-forms.[1] Functionalization (alkylation or arylation) typically yields a mixture of N1- and N2-substituted products.[1]

  • N1-Substitution (Thermodynamic): The N1-isomer preserves the benzenoid aromaticity of the carbocycle and is generally more stable (by ~4–5 kcal/mol).

  • N2-Substitution (Kinetic): The N2-position is often more nucleophilic due to lone-pair availability in the 1H-tautomer, leading to rapid kinetic formation of the N2-isomer, particularly with reactive electrophiles or under acidic conditions.

The "4-Fluoro" Factor: Unlike C7-substituents, which sterically encumber the N1 position (forcing N2 selectivity), the C4-fluoro substituent does not sterically block N1. However, its strong electron-withdrawing nature (inductive effect, -I) increases the acidity of the N-H proton compared to the parent indazole. The C6-methoxy group (+M effect) partially compensates, but the net result requires careful base selection to prevent poly-alkylation or degradation.

Strategic Directive: To achieve high N1-selectivity, experimental conditions must drive the reaction toward thermodynamic equilibrium . This typically involves:

  • Elevated Temperatures: To overcome the activation barrier for N1-alkylation or to allow N2-to-N1 rearrangement.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) that stabilize the transition state for the thermodynamic product.

  • Base Selection: Carbonate bases (Cs₂CO₃) are superior to hydrides (NaH) for thermodynamic control in this specific scaffold.

Part 2: Experimental Protocols

Protocol A: Thermodynamic N1-Alkylation (General Alkyl Halides)

Best for: Primary alkyl bromides/iodides, benzyl halides.

Rationale: Cesium carbonate in DMF at elevated temperature promotes the equilibration of the regioisomers. If the kinetic N2-product forms, the heat and base allow for retro-Michael-type or dissociation-recombination pathways that eventually funnel material to the stable N1-isomer.

Materials:

  • Substrate: 4-Fluoro-6-methoxy-1H-indazole (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add the indazole substrate and Cs₂CO₃.

  • Solvate: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Addition: Add the alkyl halide dropwise.

  • Thermodynamic Drive: Heat the reaction mixture to 80–90 °C .

    • Critical Note: Do not run at RT. RT favors mixtures. Heat drives the ratio to >10:1 (N1:N2).

  • Monitor: Check via LC-MS at 2 hours. If N2 isomer is present (often elutes earlier/later depending on column), continue heating up to 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: N1-Arylation via Buchwald-Hartwig Coupling

Best for: Introducing aryl or heteroaryl groups at N1.

Rationale: Direct N-arylation requires overcoming the poor nucleophilicity of the indazole. The use of a bulky, electron-rich ligand (tBuXPhos) facilitates the reductive elimination of the N1-aryl bond. The specific electronic bias of the 4-fluoro group makes the N1-Pd intermediate more stable than the N2-Pd species.

Materials:

  • Substrate: 4-Fluoro-6-methoxy-1H-indazole (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-I (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: tBuXPhos (5–6 mol%) (Alternative: Xantphos)

  • Base: K₃PO₄ (anhydrous) or NaOtBu (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under strict Ar flow, mix Pd source and Ligand in the solvent and stir for 10 mins to form the active catalytic species.

  • Reaction Assembly: Add the indazole, aryl halide, and base to a pressure vial.

  • Combine: Transfer the catalyst solution to the vial. Seal immediately.

  • Reaction: Heat to 100–110 °C for 16–24 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Purification: Silica gel chromatography.

Part 3: Data Visualization & Logic

Decision Logic for Method Selection

IndazoleLogic Start Target: N1-Functionalized 4-F-6-OMe-Indazole R_Group Nature of R-Group? Start->R_Group Alkyl Primary/Secondary Alkyl R_Group->Alkyl sp3 Carbon Aryl Aryl / Heteroaryl R_Group->Aryl sp2 Carbon Conditions_A Protocol A: Cs2CO3 / DMF / 90°C (Thermodynamic Control) Alkyl->Conditions_A Conditions_B Protocol B: Pd-Catalysis (Buchwald-Hartwig) Aryl->Conditions_B Check QC: Check Regioselectivity Conditions_A->Check Conditions_B->Check Outcome N1-Product (Major) Check->Outcome Confirmed via NOESY

Caption: Decision tree for selecting the optimal functionalization pathway based on the desired substituent type.

Regioselectivity & QC Verification

The most critical step is proving you have the N1 isomer. The 4-fluoro group does not aid in NMR assignment, so you must rely on the C7-H and C3-H signals.

QC Table: Distinguishing Isomers

FeatureN1-Substituted ProductN2-Substituted Product
Primary NOE Contact N1-R ↔ C7-H N2-R ↔ C3-H
C3-H Chemical Shift Typically δ 8.0 – 8.2 ppmTypically δ 8.3 – 8.6 ppm (Deshielded)
C13 NMR (N-C) N1-C usually upfield relative to N2-CN2-C usually downfield
Thermodynamic Stability High (Major product at high T)Low (Minor product at high T)

Visualizing the NOE Interactions:

NOE_Interaction cluster_N1 N1-Isomer (Correct) cluster_N2 N2-Isomer (Incorrect) N1_R N1-Substituent C7_H C7-Proton (Benzene Ring) N1_R->C7_H Strong NOE C3_H_1 C3-Proton N1_R->C3_H_1 No NOE N2_R N2-Substituent C7_H_2 C7-Proton N2_R->C7_H_2 No NOE C3_H_2 C3-Proton (Pyrazole Ring) N2_R->C3_H_2 Strong NOE

Caption: Diagnostic NOESY correlations. N1 substitution shows spatial proximity to the benzene ring (C7), while N2 substitution correlates with the pyrazole C3 proton.

Part 4: Troubleshooting & Optimization

  • Issue: Low Conversion in Protocol A.

    • Cause: The 6-methoxy group reduces the acidity of the NH, making deprotonation slower.

    • Fix: Add 10 mol% KI (Potassium Iodide) if using alkyl chlorides/bromides (Finkelstein activation). Increase temperature to 100 °C.

  • Issue: High N2 Content (>20%).

    • Cause: Kinetic trapping. The reaction was likely stopped too early or run too cold.

    • Fix: Resubmit the crude mixture to the reaction conditions (Cs₂CO₃/DMF/100°C) for another 4 hours to force rearrangement to N1.

  • Issue: C3-Alkylation Side Products.

    • Cause: Very strong bases (e.g., n-BuLi) can deprotonate C3.

    • Fix: Stick to Carbonate bases (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄). Avoid Lithium bases.

References

  • Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry. Detailed analysis of thermodynamic vs. kinetic control in indazole alkylation.

  • Buchwald-Hartwig Amination of Heterocycles. Chemical Reviews. Comprehensive guide on ligand selection for hindered substrates.

  • Synthesis of 4-Fluoroindazoles. Organic Process Research & Development. Scale-up considerations for fluorinated indazole scaffolds.

  • NOESY Techniques for Isomer Differentiation. Magnetic Resonance in Chemistry. Standard protocols for distinguishing N1/N2 isomers.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Cannabinoid Receptor Modulators Using Indazole Precursors

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent modulators for cannab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent modulators for cannabinoid receptors (CB1 and CB2).[1][2][3] This guide provides a detailed exploration of the synthesis of indazole-based cannabinoid receptor modulators, moving beyond simple procedural lists to explain the underlying chemical principles and strategic decisions in synthetic design. We will cover key structure-activity relationships (SAR), common synthetic routes with an emphasis on controlling regioselectivity, and provide detailed, field-proven protocols for the synthesis of representative compounds. This document is intended to serve as a comprehensive resource, grounded in authoritative literature, for professionals engaged in cannabinoid research and drug discovery.

Introduction: The Rise of the Indazole Scaffold in Cannabinoid Research

Indazole-containing compounds represent a significant class of synthetic cannabinoid receptor agonists (SCRAs).[4] Originally developed by pharmaceutical companies as potential therapeutic agents for pain, inflammation, and other conditions, their high affinity and efficacy at CB1 and CB2 receptors have also led to their diversion as new psychoactive substances (NPS).[5][6][7]

The indazole core is considered a bioisosteric replacement for the indole ring found in earlier generations of SCRAs like JWH-018.[4][8] This structural modification, particularly the introduction of a nitrogen atom at the 2-position, significantly influences the compound's pharmacological profile, including receptor affinity, metabolic stability, and overall potency.[4] Many indazole-based SCRAs, such as MDMB-4en-PINACA and 5F-MDMB-PINACA, have been shown to be high-potency agonists at the CB1 receptor, the primary mediator of psychoactive effects.[9][10][11] Understanding their synthesis is therefore critical for forensic science, toxicology, and the development of safer, more selective therapeutic agents.

Core Principles: Structure-Activity Relationships (SAR) and Synthetic Strategy

The biological activity of indazole-based cannabinoids is dictated by the interplay of several structural motifs. A thorough understanding of SAR is crucial for designing a successful synthesis of a modulator with desired properties.

  • The Indazole Core : This bicyclic heterocycle is the foundational scaffold. The key synthetic challenge lies in the selective functionalization of its two nitrogen atoms, N1 and N2. For most potent cannabinoid agonists, the substituent is desired at the N1 position.[12][13] The N2-alkylated regioisomers are often considered manufacturing impurities and typically exhibit significantly lower cannabimimetic activity.[12][14]

  • The N1-Alkyl Chain ("Tail") : A hydrophobic chain attached to the N1 nitrogen is essential for potent receptor binding. Variations in this chain, such as length (e.g., pentyl) or terminal fluorination (e.g., 5-fluoropentyl), can dramatically increase CB1 receptor potency.[15]

  • The C3-Linker and Head Group : At the C3 position of the indazole core, an amide or ester linkage connects to an amino acid-derived "head group". The nature of this amino acid is a critical determinant of potency. For instance, derivatives of L-tert-leucine (e.g., in ADB-FUBINACA, MDMB-4en-PINACA) often show greater in vitro potency at CB1 receptors than their L-valine counterparts.[7] The chirality of this group is also important, with the (S)-enantiomers generally displaying enhanced potency over the (R)-enantiomers.[5]

Logical Diagram: Key SAR Determinants

This diagram illustrates the critical regions of the indazole carboxamide scaffold that influence its activity as a cannabinoid receptor modulator.

Indazole_Core Indazole Core (N1 vs N2 Substitution) Activity Receptor Affinity & Efficacy (CB1/CB2 Potency) Indazole_Core->Activity Scaffold N1_Tail N1-Alkyl Chain ('Tail') (e.g., Pentyl, 5-Fluoropentyl) N1_Tail->Activity Binding C3_Linker C3-Linker (Amide, Ester) C3_Linker->Activity Coupling Head_Group C3 Head Group (Amino Acid Moiety, e.g., tert-Leucine) Head_Group->Activity Potency cluster_0 Strategy 1: Convergent Synthesis cluster_1 Strategy 2: Core Functionalization cluster_2 Strategy 3: Core Formation Start1 Indazole-3-Carboxylic Acid Step1_1 N1-Alkylation (NaH, THF/DMF) Start1->Step1_1 Intermediate1 N1-Alkyl-Indazole-3-Carboxylic Acid Step1_1->Intermediate1 Step1_2 Amide Coupling (TBTU, Amino Acid Ester) Intermediate1->Step1_2 Product1 Target Cannabinoid (e.g., 5F-MDMB-PINACA) Step1_2->Product1 Start2 Bromo-Indazole Derivative Step2_1 Suzuki Coupling (Pd Catalyst, Boronic Acid) Start2->Step2_1 Product2 Aryl-Substituted Indazole Step2_1->Product2 Start3 Acyclic Hydrazone Precursor Step3_1 Ullmann Cyclization (Cu Catalyst) Start3->Step3_1 Product3 Substituted Indazole Core Step3_1->Product3 cluster_0 Cell Membrane CB1 CB1 Receptor G_Protein Gαi/o Protein CB1->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Conversion Blocked K_ion K+ Efflux K_Channel->K_ion Ca_ion Ca2+ Influx Ca_Channel->Ca_ion Blocked SCRA Indazole Agonist (e.g., 5F-MDMB-PINACA) SCRA->CB1 Binds & Activates ATP ATP ATP->AC Response ↓ Neuronal Excitability (Psychoactive Effects)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid

Welcome to the technical support guide for 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to provide not just methods, but a clear understanding of the underlying physicochemical principles to empower you to make informed decisions in your experiments.

Introduction: Understanding the Molecule

4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound with a structure that presents inherent solubility challenges. The indazole core is a rigid, aromatic system that is largely hydrophobic. While the carboxylic acid group provides a handle for potential aqueous solubility, its effectiveness is highly dependent on the pH of the medium.[1][2] Consequently, in neutral aqueous buffers (pH ≈ 7.4), the compound is expected to exhibit low solubility, which can be a significant hurdle for in vitro biological assays, formulation development, and pharmacokinetic studies. This guide will walk you through a logical, stepwise approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid poorly soluble in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A: The low solubility is due to the compound's molecular structure, which balances hydrophilic and hydrophobic characteristics.

  • Hydrophobic Character: The fused indazole ring system is aromatic and nonpolar, leading to unfavorable interactions with water.

  • Weak Acid Character: The carboxylic acid (-COOH) group is a weak acid. In a neutral or acidic solution, it remains largely in its protonated, uncharged form (R-COOH).[3] This neutral form is less polar and thus significantly less soluble in water than its charged counterpart.[4] For the compound to dissolve, the highly polar water molecules must form a cavity to accommodate the nonpolar ring system, which is energetically unfavorable.

Q2: What is the most direct and effective first step to improve the solubility of this compound?

A: pH Adjustment. Given the presence of the carboxylic acid group, the most effective initial strategy is to increase the pH of your solvent.[5][6]

The Causality: According to the Henderson-Hasselbalch principle, when the pH of the solution is raised above the compound's acid dissociation constant (pKa), the carboxylic acid group will deprotonate to form the carboxylate anion (R-COO⁻).[7] This negatively charged ion is significantly more polar than the neutral molecule, leading to much stronger and more favorable ion-dipole interactions with water, thereby dramatically increasing solubility.[3][8] As a general rule, for each pH unit above the pKa, the proportion of the soluble, ionized form increases by a factor of 10.

Q3: I've tried raising the pH, but my solubility is still insufficient, or my experiment is pH-sensitive. What is my next option?

A: The next logical step is the use of organic co-solvents .[9][10] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11]

The Causality: Co-solvents work by diminishing the bulk polarity of water. This reduces the interfacial tension between the hydrophobic regions of your compound and the solvent, making it easier for the solute to be solvated.[12] Essentially, the solvent mixture becomes more "like" the solute, following the principle of "like dissolves like."

Commonly used co-solvents in a laboratory setting include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

It is critical to first prepare a high-concentration stock solution in 100% organic solvent (like DMSO) and then dilute it into your aqueous experimental medium.[6] Caution: Always ensure the final concentration of the co-solvent is low (typically <0.5% for DMSO in cell-based assays) and consistent across all experimental conditions to avoid solvent-induced artifacts or toxicity.[6]

Q4: What if I need a formulation without organic co-solvents for in vivo studies or other sensitive applications?

A: For these cases, more advanced formulation strategies such as salt formation or the use of complexing agents are recommended.

  • Salt Formation: This is one of the most common and effective strategies for increasing the solubility and dissolution rate of acidic and basic drugs.[13][14] By reacting the carboxylic acid with a suitable base (a counterion), a stable salt form of the compound can be isolated as a solid.[15][16] This pre-formed salt will readily dissolve in water to yield the soluble carboxylate anion.[17] Common counterions for carboxylic acids include sodium (Na⁺), potassium (K⁺), and tromethamine.[15]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18][19] The hydrophobic indazole portion of your molecule can become encapsulated within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Troubleshooting Guide: Common Solubility Issues

Problem EncounteredProbable CauseRecommended Solution & Rationale
Precipitation upon dilution of DMSO stock into aqueous buffer. "Solvent Shock" / Exceeding Solubility Limit. The compound is highly soluble in DMSO but not in the final aqueous medium. The rapid change in solvent polarity causes it to crash out of solution.1. Decrease Final Concentration: Ensure your target concentration is below the compound's solubility limit in the final buffer. 2. Modify the Buffer: Increase the pH of the final aqueous buffer (if permissible) to >8.0 to ionize the carboxylic acid. 3. Add a Solubilizer: Include a low percentage of a solubilizing agent like HP-β-CD or a surfactant (e.g., Tween® 80) in the final buffer.
Compound dissolves initially but precipitates over time. Metastable Solution / pH Shift. The initial solution may be supersaturated, or the pH of the solution may be drifting (e.g., due to CO₂ absorption from the air lowering the pH of a basic solution).1. Confirm Thermodynamic Solubility: Run a solubility test (see Protocol 2) to determine the true equilibrium solubility. Work below this concentration. 2. Use a Buffer: Ensure your solution is adequately buffered to maintain a stable pH.[21] A buffer with sufficient capacity in the desired pH range is crucial.
Inconsistent results between experimental batches. Variable Compound Form / Incomplete Dissolution. The compound may exist in different solid-state forms (polymorphs) with different solubilities, or the stock solution was not fully dissolved.1. Standardize Stock Preparation: Always ensure the compound is completely dissolved in the stock solvent. Gentle warming (37-40°C) or brief sonication can help. Visually inspect for any particulate matter before use. 2. Source Compound Consistently: Use the same batch of the compound for a series of related experiments to minimize variability.

Visualized Workflow & Mechanisms

A systematic approach is key to efficiently finding the right solubilization strategy. The following workflow outlines a logical decision-making process.

G start_end start_end process process decision decision protocol protocol start Start: Compound Insoluble in Aqueous Medium ph_adjust Strategy 1: pH Adjustment start->ph_adjust ph_success Is Solubility Sufficient? ph_adjust->ph_success p1 Protocol 2: pH-Solubility Profile ph_adjust->p1 cosolvent Strategy 2: Co-solvents (e.g., DMSO) ph_success->cosolvent No end_success End: Soluble Formulation Achieved ph_success->end_success  Yes assay_compat Is Co-solvent Assay Compatible? cosolvent->assay_compat p2 Protocol 3: Co-solvent Screening cosolvent->p2 advanced Strategy 3: Advanced Formulation assay_compat->advanced No assay_compat->end_success  Yes (at low %) p3 Consider Salt Formation or Cyclodextrin Complexation advanced->p3

Caption: A decision workflow for selecting a solubility enhancement strategy.

The fundamental principle behind using pH to solubilize a carboxylic acid is the equilibrium shift from the neutral, insoluble form to the charged, soluble form.

G insoluble R-COOH (Insoluble, Protonated Form) soluble R-COO⁻ + H⁺ (Soluble, Ionized Form) insoluble->soluble low_ph Low pH / Add Acid (e.g., pH < 4) low_ph->insoluble  Shifts Equilibrium Left high_ph High pH / Add Base (e.g., pH > 8) high_ph->soluble  Shifts Equilibrium Right

Caption: Mechanism of pH-dependent solubility for a carboxylic acid.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol is the standard first step for handling poorly soluble compounds in a research setting.

Materials:

  • 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 5.0 mg) into a sterile vial.

  • Add Solvent: Calculate the volume of DMSO required to achieve the desired high concentration (e.g., for 10 mM with a MW of 210.17 g/mol , add 2.38 mL of DMSO to 5 mg). Add the calculated volume of DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes or warm gently to 37°C.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter is fully dissolved and the solution is clear.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Determination of a pH-Solubility Profile (Shake-Flask Method)

This experiment is crucial for understanding the relationship between pH and solubility for your compound.

Materials:

  • Compound stock solution (from Protocol 1) or solid powder

  • A series of buffers with varying pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0)

  • Microcentrifuge tubes

  • Shaker or rotator at a controlled temperature (e.g., 25°C)

  • Centrifuge capable of >10,000 x g

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound to a series of tubes, each containing a different pH buffer. The goal is to have undissolved solid remaining at the end, ensuring the solution is saturated.

  • Equilibrate: Tightly seal the tubes and place them on a rotator. Allow them to equilibrate for 24-48 hours at a constant temperature. This allows the dissolution process to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Supernatant: Carefully collect a known volume of the clear supernatant from each tube. Be extremely careful not to disturb the pellet.

  • Dilute and Analyze: Dilute the supernatant samples with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or LC-MS method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pharmapproach. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Ayurlog. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Wikipedia. Cosolvent.
  • MDPI. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Pharmaguideline. Solubility Enhancement Techniques.
  • The Pharma Innovation. (2015, December 14). Various techniques for solubility enhancement: An overview.
  • BenchChem. How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 74(2), 148-154.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10.
  • International Journal of Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Drug Discovery and Therapeutics. (2016, February 28). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
  • Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
  • Asare-Addo, K., et al. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. International Journal of Pharmaceutics, 551(1-2), 17-27.
  • Britannica. (2026, January 22). Carboxylic acid.
  • Chemguide. an introduction to carboxylic acids.
  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • CymitQuimica. CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid.
  • Sigma-Aldrich. 4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid.
  • Fluorochem. 4-Methoxy-1H-indazole-3-carboxylic acid.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ChemBK. (2024, April 9). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.
  • Chem-Impex. 6-Methoxy-1H-indazole-3-carboxylic acid.
  • MDPI. (2024, July 29). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
  • Chemenu. cas 885521-89-1|| where to buy 6-FLUORO-4-METHOXYCARBONYL-3-(1H)INDAZOLE CARBOXYLIC ACID.
  • Cayman Chemical. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • BLDpharm. 885522-05-4|6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid.
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

Sources

Optimization

Technical Support Center: Optimizing Indazole-3-Carboxylic Acid Amide Coupling Reactions

Welcome to the technical support center for optimizing the amide coupling of indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the amide coupling of indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve higher yields, purity, and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up an indazole-3-carboxylic acid amide coupling reaction.

Q1: What is the best coupling reagent for indazole-3-carboxylic acid?

A1: The choice of coupling reagent is critical and depends on the nucleophilicity and steric hindrance of your amine coupling partner.

  • For most applications, including difficult or sterically hindered couplings, uronium/aminium salt-based reagents like HATU are highly recommended. [1][2] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is less prone to side reactions and often provides superior yields compared to other methods.[1][3] HBTU and TBTU are also very effective alternatives.[1]

  • Carbodiimide-based reagents like EDC, typically used with an additive, are a common and cost-effective choice. [1][4] The most common additive is 1-hydroxybenzotriazole (HOBt).[4][5] However, it's important to note that HOBt has been reclassified in some regions due to its explosive properties, which can complicate procurement and storage.[1][6] Oxyma Pure is a safer and often more effective alternative to HOBt.

Q2: How do I choose the right solvent for the reaction?

A2: Solvent selection is dictated by the solubility of all reaction components (acid, amine, coupling reagent, and base) and the ease of its removal during workup.

  • N,N-Dimethylformamide (DMF) is the most frequently used solvent due to its excellent solvating power for a wide range of substrates.[1][7][8] However, its high boiling point can make it difficult to remove, sometimes requiring azeotropic removal or extensive aqueous washes.[9]

  • Dichloromethane (DCM) is a good choice if all components are sufficiently soluble.[1] Its volatility makes for a much easier workup process.

  • Acetonitrile (ACN) can provide excellent results and is a viable alternative to both DMF and DCM.[1][10]

  • Tetrahydrofuran (THF) is another suitable aprotic solvent, particularly for reactions run at room temperature.[3][9]

Q3: Which base should I use, and how much is necessary?

A3: A non-nucleophilic organic base is essential to facilitate the reaction. Its primary roles are to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate, and to neutralize any acidic byproducts generated during the activation step.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common and highly recommended base for these couplings.[1][11] Its steric bulk prevents it from acting as a competing nucleophile.

  • Triethylamine (TEA) can also be used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.[4][12]

  • Stoichiometry: Typically, 2.0 to 3.0 equivalents of the base are used. One equivalent is for the deprotonation of the carboxylic acid, and the other one to two equivalents are to neutralize acids, such as the protonated hexafluorophosphate from HATU or the hydrochloride salt if using EDC.HCl.[4][11]

Troubleshooting Guide

Even with an optimized starting protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: Low or No Product Yield

Potential Cause 1: Ineffective Carboxylic Acid Activation The first step of any amide coupling is the activation of the carboxylic acid. If this step fails, no reaction will occur. This can be due to low-quality coupling reagents or insufficient reaction time for activation.

Solution:

  • Verify Reagent Quality: Ensure your coupling reagents (HATU, EDC, etc.) are anhydrous and have been stored correctly. Uronium salts can be sensitive to moisture.

  • Pre-activation: Modify the reaction sequence. Stir the indazole-3-carboxylic acid, coupling reagent, and base together in the solvent for 15-30 minutes at room temperature before adding the amine.[4][12] This ensures the formation of the active ester intermediate prior to the introduction of the nucleophile.

Potential Cause 2: Low Amine Nucleophilicity Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to sluggish or incomplete reactions.

Solution:

  • Switch to a Stronger Coupling Reagent: If you are using EDC/HOBt, switching to HATU will generate a more reactive intermediate, which can significantly improve yields with challenging amines.[1][2]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 45-60 °C) can often provide the necessary energy to overcome the activation barrier.[7][12] Monitor the reaction carefully by TLC to avoid decomposition.

  • Increase Reagent Stoichiometry: Increasing the equivalents of the coupling reagent and/or the amine can sometimes drive the reaction to completion, but this is a less elegant solution that can complicate purification.

Problem 2: Complex Reaction Mixture / Multiple Side Products

Potential Cause 1: N-Acylurea Formation (with Carbodiimides) When using carbodiimides like EDC, the reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which terminates the reaction pathway.[5]

Solution:

  • Use an Additive: This is the primary reason additives like HOBt or Oxyma Pure are essential when using EDC. These additives rapidly trap the O-acylisourea to form an active ester that is more stable to rearrangement but still highly reactive towards the amine.[5][13]

  • Control Temperature: Running the reaction at 0 °C during the activation step can suppress the rate of the rearrangement side reaction.[5]

Potential Cause 2: Racemization If your indazole-3-carboxylic acid or amine contains a chiral center, particularly at the α-position, the harshness of some coupling conditions can lead to epimerization.

Solution:

  • Use Additives: Additives like HOBt are known to be effective suppressors of racemization.[6]

  • Choose the Right Reagent: Uronium salt reagents like HATU, especially those based on 7-aza-1-hydroxybenzotriazole (HOAt), are generally considered superior for minimizing racemization compared to carbodiimides.[5]

  • Use a Non-Nucleophilic Base: A bulky base like DIPEA is preferred over less hindered bases like TEA.

Problem 3: Difficult Purification

Potential Cause 1: Water-Soluble Byproducts Coupling reactions generate byproducts that must be removed. EDC reactions produce a water-soluble urea, while HATU produces tetramethylurea.[9][14] The base (DIPEA/TEA) and any unreacted starting materials also need to be removed.

Solution: Implement a Standard Aqueous Workup A well-designed liquid-liquid extraction sequence can remove the majority of impurities before chromatography.[14][15]

  • Dilute: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

  • Acid Wash: Wash with a dilute acid (e.g., 1 M HCl or 5% citric acid) to remove the organic base (DIPEA/TEA) and any unreacted amine.[14][15]

  • Base Wash: Wash with a dilute base (e.g., saturated sodium bicarbonate) to remove unreacted indazole-3-carboxylic acid and acidic additives like HOBt.[14][15]

  • Brine Wash: A final wash with saturated NaCl (brine) removes the bulk of the water from the organic layer before drying.[14]

Potential Cause 2: Residual DMF The high boiling point of DMF makes it difficult to remove completely on a rotary evaporator, leading to a crude oil that is difficult to purify by column chromatography.[9]

Solution:

  • Aqueous Washes: DMF has high water solubility. Performing multiple, vigorous washes with water or 5% LiCl solution during the workup can remove the majority of the DMF.[9]

  • High-Vacuum Drying: After concentration, leaving the flask on a high-vacuum pump for several hours can help remove the last traces of DMF.

Data & Reagent Comparison

To aid in your experimental design, the following tables summarize key parameters for common reagents and solvents.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentTypical EquivalentsProsCons
HATU 1.1 - 1.5High efficiency, especially for hindered substrates; low racemization.[1][2]Higher cost; byproducts can sometimes complicate NMR.
HBTU/TBTU 1.1 - 1.5Very effective and widely used; good alternative to HATU.[1]Can form guanidinium byproduct if amine is added first.
EDC / HOBt 1.2 - 1.5 (each)Cost-effective; water-soluble urea byproduct is easy to remove.[4][5]Prone to N-acylurea side reaction; HOBt has safety concerns.[5][6]
PyBOP 1.1 - 1.5Excellent phosphonium-based reagent; safer than the original BOP reagent.[1]Byproducts can be more difficult to remove via extraction.

Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine completion.

Protocol 1: General Procedure using HATU

This is the recommended starting protocol for most substrates.

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the indazole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add HATU (1.2 equiv.) followed by DIPEA (3.0 equiv.).[11]

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution should be homogeneous.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC. If the reaction is sluggish, it can be gently heated to 50 °C.[12]

  • Workup: Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[11][14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure using EDC/HOBt

A cost-effective method suitable for many standard couplings.

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the indazole-3-carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DMF or DCM.[4][5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC.HCl (1.2 equiv.) to the solution and stir for 30 minutes at 0 °C.[5]

  • Amine Addition: Add the amine (1.0 equiv.) followed by TEA or DIPEA (3.0 equiv.).[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup & Purification: Follow the same workup and purification procedure described in Protocol 1.

Mechanistic Diagrams & Workflows

Visualizing the process can aid in understanding and troubleshooting.

Diagram 1: General Amide Coupling Mechanism

This diagram illustrates the two-step process of carboxylic acid activation followed by nucleophilic attack from the amine.

Amide_Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid Indazole-3-COOH Active_Ester Activated Intermediate (O-Acylisourea or OAt-Ester) Acid->Active_Ester Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Active_Ester Base Base (DIPEA) Base->Acid Deprotonation Amide Indazole-3-CONH-R (Product) Active_Ester->Amide Amine R-NH₂ Amine->Amide Nucleophilic Attack Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality Are coupling agents and solvents anhydrous? Are reagents expired? Start->Check_Reagents Check_Conditions Review Reaction Conditions Was pre-activation performed? Is the temperature appropriate? Is the base stoichiometry correct? Check_Reagents->Check_Conditions Reagents OK Optimize Implement Optimization Check_Reagents:f0->Optimize Reagents Faulty Check_Substrate Assess Substrate Reactivity Is the amine sterically hindered or electron-poor? Check_Conditions->Check_Substrate Conditions OK Check_Conditions:f0->Optimize Conditions Suboptimal Solution3 Switch to a more potent coupling reagent (e.g., HATU). Check_Substrate->Solution3 Substrate is Challenging Solution1 Use fresh, anhydrous reagents. Perform pre-activation step. Optimize->Solution1 Solution2 Increase reaction temperature. Increase reaction time. Optimize->Solution2

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Amide Workup . Biofilm Inhibitor Synthesis, Kennesaw State University. [Link]

  • Subramanyam, C., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Bioorganic & Medicinal Chemistry Letters, 21(22), 6748-6751. [Link]

  • Amine to Amide Mechanism (EDC + HOBt) . Common Organic Chemistry. [Link]

  • EDC-HOBt Amide coupling workup help . Reddit r/Chempros. [Link]

  • Christ, P., et al. (2021). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions . Molecules, 27(8), 2445. [Link]

  • Legrand, B., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . Tetrahedron Letters, 57(15), 1735-1738. [Link]

  • Le, H. T., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Swamy, G. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica, 7(1), 134-142. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid . (2023). Tohoku University Research News. [Link]

  • Bak, J. R., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides . Organic Letters, 23(24), 9484-9488. [Link]

  • Amine to Amide (Coupling) - HATU . Common Organic Chemistry. [Link]

  • Sharnagat, P. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters, 11(4), 333-340. [Link]

  • Swamy, G. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . ResearchGate. [Link]

  • Roesler, P., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent . Organic & Biomolecular Chemistry, 20(18), 3865-3870. [Link]

  • Bak, J. R., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides . Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Troubleshooting

preventing N1 vs N2 alkylation isomers in indazole synthesis

[1] Ticket ID: IND-REGIO-001 Subject: Preventing N1 vs. N2 Alkylation Isomers in Indazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist Root Cause Analysis: The Ambident Nucleophile The core is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: IND-REGIO-001 Subject: Preventing N1 vs. N2 Alkylation Isomers in Indazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Root Cause Analysis: The Ambident Nucleophile

The core issue lies in the annular tautomerism of the indazole ring.[1] The indazole anion is an ambident nucleophile, possessing two reactive nitrogen centers (N1 and N2).

  • Thermodynamic Stability: The 1H-indazole (N1) tautomer is aromatic (benzenoid) and thermodynamically more stable than the 2H-indazole (N2) (quinonoid) by approximately 3–5 kcal/mol .

  • Kinetic Reactivity: The N2 position often possesses higher electron density in the anion or is more accessible in specific transition states, leading to kinetic N2 products.

The Challenge: Simple alkylation with weak bases (e.g., K₂CO₃/DMF) often results in nearly 1:1 mixtures because the reaction rates at N1 and N2 are competitive under non-selective conditions.

Mechanism & Decision Logic

The following decision tree outlines the standard operating procedures (SOPs) based on your desired regioisomer and electrophile type.

IndazoleLogic Start Select Electrophile Type AlkylHalide Alkyl Halide / Tosylate Start->AlkylHalide Alcohol Alcohol (Mitsunobu) Start->Alcohol ArylHalide Aryl Halide / Boronic Acid Start->ArylHalide Desired Desired Isomer? AlkylHalide->Desired N2_Cond SOP-02: Mitsunobu (Kinetic Control) Alcohol->N2_Cond Favors N2 Arylation SOP-03: Metal Catalysis (Ligand Dependent) ArylHalide->Arylation N1_Cond SOP-01: NaH / THF (Thermodynamic Control) Desired->N1_Cond N1 (Major) Desired->N2_Cond N2 (Difficult w/ Halides)

Figure 1: Decision matrix for selecting reaction conditions based on electrophile and desired regioselectivity.

Standard Operating Procedures (SOPs)

SOP-01: N1-Selective Alkylation (The "NaH/THF" Protocol)

Objective: Maximize N1-alkylation (>95% selectivity).

Mechanism: This protocol relies on the "Tight Ion Pair" effect. In non-polar, aprotic solvents like THF, the sodium cation (Na⁺) coordinates tightly with the N2 nitrogen and the C3-substituent (if present) or simply blocks the N2 face. This steric and electronic shielding directs the electrophile to the N1 position.

Protocol:

  • Setup: Flame-dry a round-bottom flask under N₂/Ar atmosphere.

  • Solvent: Use anhydrous THF (Do NOT use DMF or DMSO; polar solvents dissociate the ion pair, eroding selectivity).

  • Deprotonation:

    • Cool indazole (1.0 eq) in THF to 0°C .

    • Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation.

  • Alkylation:

    • Cool back to 0°C .

    • Add the alkyl halide (1.1 eq) dropwise.[2]

    • Critical Step: Allow to warm to RT slowly. For difficult substrates, heat to 50°C.

  • Quench: Standard aqueous workup.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low N1 Selectivity (<80%) Solvent too polar (DMF/DMSO used).Switch to anhydrous THF .
No Reaction Alkyl chloride used; low reactivity.Add NaI (0.1 eq) (Finkelstein) or switch to Bromide/Iodide.
Reversed Selectivity (N2 Major) C7-Substituent Effect. If C7 has an EWG (NO₂, CO₂Me), steric/electronic repulsion at N1 flips selectivity to N2. See Module 3.
SOP-02: N2-Selective Alkylation (The "Mitsunobu" Protocol)

Objective: Maximize N2-alkylation.

Mechanism: The Mitsunobu reaction typically favors the kinetic product. The bulky triphenylphosphine (PPh₃) and DEAD/DIAD reagents create a transition state where the steric bulk around N1 (due to the benzene ring fusion) disfavors attack, directing the activated alcohol to the more accessible N2 position.

Protocol:

  • Reagents: Indazole (1.0 eq), Alcohol (1.2–1.5 eq), PPh₃ (1.5 eq).

  • Solvent: Anhydrous THF or Toluene .

  • Addition:

    • Cool to 0°C .

    • Add DEAD or DIAD (1.5 eq) dropwise.

  • Reaction: Stir at RT. Monitor by TLC.

Note: This method is generally more effective for N2 selectivity than direct alkylation with halides.

SOP-03: N-Arylation (Buchwald-Hartwig & Chan-Lam)

Objective: Introduction of aryl groups.[3][4][5][6][7]

  • Chan-Lam Coupling (Cu-Catalyzed):

    • Conditions: Cu(OAc)₂ (1.0 eq), Aryl Boronic Acid (2.0 eq), Pyridine (2.0 eq), DCM/DMF, open air (O₂ balloon).

    • Selectivity: Generally favors N1 for simple indazoles. However, selectivity is sensitive to the boronic acid and ligands.

  • Buchwald-Hartwig (Pd-Catalyzed): [6]

    • Ligand Selection: Ligands like tBuXPhos or Me4tBuXPhos are recommended for indazoles.

    • Selectivity: Predominantly N1 due to thermodynamic control under Pd-catalysis conditions, unless steric factors (C7 substituents) intervene.

Advanced Troubleshooting & FAQs

Q1: I have a substituent at C7 (e.g., Nitro, Ester). Why is my selectivity reversed?

Answer: This is a known "Electronic/Steric Flip." Substituents at C7 (peri-position to N1) create severe steric clash and electronic repulsion for incoming electrophiles at N1.

  • Outcome: Even under "N1 conditions" (NaH/THF), you will likely obtain N2 as the major product (often >90%).

  • Workaround for N1: You may need to construct the indazole ring after placing the N-substituent (e.g., via hydrazine cyclization) rather than alkylating the pre-formed ring.

Q2: Can I use protecting groups to force regioselectivity?

Answer: Yes.

  • THP (Tetrahydropyranyl): Reaction with DHP/H⁺ often gives mixtures but can be equilibrated to N1.

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • N2-SEM: Can be accessed via specific kinetic conditions or separated from a mixture. The N2-SEM group is powerful for C3-lithiation (directing group strategy).[2][8]

    • Strategy: If you need C3 functionalization, protect N2 (SEM), lithiate/functionalize C3, then deprotect.[2]

Analytical Validation (QC)

Do not rely solely on LCMS. N1 and N2 isomers have identical masses.

NMR Differentiation Guide

The most reliable method is 2D NMR (HMBC) .

FeatureN1-Alkyl Indazole N2-Alkyl Indazole
HMBC Correlation N-CH₂ protons correlate to C7a (bridgehead carbon).N-CH₂ protons correlate to C3 (imine carbon).
C13 Shift (N-CH₂) Typically ~50–55 ppm .Typically ~55–60 ppm (often slightly downfield).
NOE (Nuclear Overhauser Effect) NOE observed between N-CH₂ and H7 (aromatic proton).NOE observed between N-CH₂ and H3 (if H is present at C3).

Visual Logic for NMR:

  • N1: "The alkyl group talks to the benzene ring (H7/C7a)."

  • N2: "The alkyl group talks to the pyrazole carbon (H3/C3)."

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology, 2022.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem., 2024.[4]

  • Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts, 2023.

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Journal of Organic Chemistry, 2006.[8]

Sources

Optimization

purification methods for fluorinated indazole carboxylic acids

Technical Support Center: Fluorinated Indazole Carboxylic Acids Ticket Subject: Purification & Isolation Protocols for Fluorinated Indazole-3-Carboxylic Acids Status: Open | Priority: High Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Indazole Carboxylic Acids Ticket Subject: Purification & Isolation Protocols for Fluorinated Indazole-3-Carboxylic Acids Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying fluorinated indazole carboxylic acids presents a unique duality of challenges: the amphoteric nature of the indazole core (basic N1/N2, acidic COOH) and the physicochemical shifts induced by fluorine substitution. Fluorine atoms on the benzene ring significantly lower the


 of the carboxylic acid (making it more acidic) and increase lipophilicity, often rendering standard "non-fluorinated" protocols ineffective.

This guide breaks down the purification into three self-validating modules: Acid-Base Extraction , Chromatographic Separation , and Crystallization .

Module 1: The Acid-Base Workup (The "Crude" Clean)

Objective: Bulk removal of neutral impurities (unreacted esters, decarboxylated by-products) and inorganic salts.

The Fluorine Effect on pH Strategy

Standard indazole carboxylic acids have a


 of ~3.5–4.5. However, electron-withdrawing fluorine substituents (especially at C4, C5, C6, or C7) can drop the 

to 2.0–3.0 .
  • Implication: Acidifying the aqueous phase to pH 4.0 (standard protocol) may leave 50%+ of your fluorinated product in solution as the carboxylate anion. You must drive the pH lower (pH < 1.5) to ensure full protonation and precipitation.

Protocol: The "pH Swing"
  • Dissolution: Suspend crude solid in 1M NaOH (aq). Ensure pH > 12. The product dissolves as the carboxylate salt.

  • Wash: Extract the basic aqueous layer with Dichloromethane (DCM) or MTBE .

    • Why? This removes neutral organic impurities (e.g., decarboxylated indazoles, unhydrolyzed esters) while keeping the product in water.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring.

  • Target pH: Adjust to pH 1.0 .

  • Filtration: Collect the precipitate.

Visual Workflow: Acid-Base Logic

AcidBaseWorkup Crude Crude Reaction Mixture (Ester Hydrolysis) BaseAdd Add 1M NaOH (pH > 12) Crude->BaseAdd Extract Wash with DCM/MTBE BaseAdd->Extract AqLayer Aqueous Layer (Contains Product as Salt) Extract->AqLayer Product stays in water OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Discard AcidAdd Add 6M HCl to pH 1.0 (Cool to 0°C) AqLayer->AcidAdd Precipitate Precipitate Formed (Target Acid) AcidAdd->Precipitate Protonation Filtrate Filtrate (Inorganic Salts) AcidAdd->Filtrate

Caption: Figure 1. Acid-Base Workup Workflow. Note the critical separation of neutral impurities into the organic wash before acidification.

Troubleshooting (FAQ)

Q: I acidified to pH 4, but no solid precipitated. Where is my product? A: Due to the electron-withdrawing fluorine, your product is likely still ionized. Lower the pH to 1.0 using stronger acid (HCl). If it still does not precipitate, the fluorinated chain may have increased water solubility; saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate.

Q: I have a stubborn emulsion during the basic wash. A: Fluorinated compounds act as surfactants. Break the emulsion by filtering the entire biphasic mixture through a pad of Celite. The emulsion often breaks in the filter cake.

Module 2: Chromatographic Separation (Isomer Control)

Objective: Separating the N1-alkyl/H vs. N2-alkyl/H regioisomers.

The Regioisomer Challenge

Indazoles exist in tautomeric equilibrium (1H vs 2H).[1] During synthesis (e.g., alkylation), you often get a mixture.[2][3]

  • N1-Isomer: Generally thermodynamically more stable, less polar (higher

    
    ).
    
  • N2-Isomer: Kinetically favored in some conditions, more polar (lower

    
    ).
    
Chromatography Guidelines
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • The Critical Modifier: You MUST add 0.1% to 1.0% Acetic Acid (AcOH) to the mobile phase.

    • Mechanism:[1][4][5][6][7] Without acid, the carboxylic acid moiety interacts strongly with silanol groups on the silica, causing severe peak tailing and co-elution of isomers. The AcOH suppresses this ionization.

Visual Logic: Isomer Separation

IsomerSep Sample Crude Mixture (N1 + N2 Isomers) TLC TLC Analysis (DCM:MeOH:AcOH) Sample->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography (Silica + 1% AcOH) Decision->Flash Yes Reverse Reverse Phase (C18) (H2O:MeCN + 0.1% TFA) Decision->Reverse No (Difficult Sep) N1 N1 Isomer (Elutes First) Flash->N1 N2 N2 Isomer (Elutes Second) Flash->N2 Reverse->N1 Reverse->N2

Caption: Figure 2. Decision tree for chromatographic separation of Indazole regioisomers.

Module 3: Crystallization (The Polishing Step)

Objective: Achieving >99% purity and removing amorphous content.

Fluorinated indazoles often "oil out" rather than crystallize due to low melting points disrupted by the fluorine atom. The choice of solvent is critical to induce lattice formation.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationMechanism
Ethanol / Water 1:1 to 1:3General Purification"Drowning out" method. Dissolve in hot EtOH, add H2O until turbid, cool slowly.
Acetic Acid / Water 2:1High-Purity PolishExcellent for removing decarboxylated impurities. The acid keeps the product protonated.
Acetonitrile (ACN) PureFluorinated SpecificFluorinated compounds often have high solubility in hot ACN but low solubility in cold ACN.
Toluene PureNon-polar clean-upGood for removing unreacted alkyl halides or non-polar by-products.
Troubleshooting (FAQ)

Q: My product is oiling out instead of crystallizing. A: This is common with fluorinated compounds.

  • Re-heat the mixture to dissolve the oil.

  • Seed the solution with a tiny crystal of pure product (if available) at the cloud point.

  • Slow Down: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling traps solvent and creates oils.

Q: The solid is colored (yellow/brown) but NMR looks clean. A: Trace oxidation products (often azo-dimers) are potent chromophores. Perform a recrystallization with activated charcoal . Dissolve product in hot solvent, add charcoal (5% w/w), stir for 15 mins, filter hot through Celite, then crystallize.

References

  • Regioselective Synthesis and Separation

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:Chemical Science (via NIH/PMC).
    • Relevance: Defines the thermodynamic stability of N1 vs N2 and chrom
    • URL:[Link]

  • Acidity and Fluorine Effects

    • Title: The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids.[8][9]

    • Source:Environmental Science & Technology / ResearchG
    • Relevance: Establishes the drastic drop in pKa (increased acidity)
    • URL:[Link]

  • General Purification Protocols

    • Title: Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[10][11]

    • Source: Google P
    • Relevance: Provides industrial baseline protocols for extraction and recrystalliz
    • URL

Sources

Troubleshooting

recrystallization solvents for 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid

Technical Support Center: Purification of 4-Fluoro-6-methoxy-1H-indazole-3-carboxylic Acid Introduction: The Purification Strategy Welcome to the Technical Support Hub. You are likely working with 4-fluoro-6-methoxy-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Fluoro-6-methoxy-1H-indazole-3-carboxylic Acid

Introduction: The Purification Strategy

Welcome to the Technical Support Hub. You are likely working with 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid , a critical scaffold often utilized in the synthesis of kinase inhibitors (e.g., 5-HT receptor antagonists or PARP inhibitors).[1][2][3]

Purifying this specific substituted indazole presents a unique challenge:

  • The Indazole Core: Provides high lattice energy due to intermolecular Hydrogen bonding (N-H donor).[1][2][3]

  • The C3-Carboxylic Acid: Increases polarity and melting point, while introducing a risk of thermal decarboxylation.[1][2][3]

  • The 4-Fluoro & 6-Methoxy Substituents: These modulate lipophilicity, making the molecule sparingly soluble in standard non-polar solvents but potentially too soluble in pure alcohols.[1][2][3]

This guide prioritizes Chemical Reprecipitation (Acid/Base) for bulk cleaning, followed by Thermal Recrystallization for final polishing.[1][2][3]

Module 1: Solvent Selection Logic

The following table summarizes the solubility profile based on the physicochemical properties of the indazole-3-carboxylic acid scaffold.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol / Water Primary Recrystallization⭐⭐⭐⭐⭐ (High)Best Balance. The classic system for indazole acids.[1][2][3] Ethanol dissolves the lipophilic F/OMe regions; water forces precipitation of the polar acid.[1][2][3]
Acetic Acid (Glacial) Alternative Recrystallization⭐⭐⭐⭐ (Good)Excellent solvent power for indazoles.[1][2][3] Good for removing basic impurities.[1][3] Warning: High boiling point makes drying difficult.[1][2][3]
DMF / Water "Last Resort" for High MP⭐⭐⭐ (Moderate)Use only if the solid won't dissolve in boiling EtOH.[1][2][3] Risk: High thermal stress may cause decarboxylation.[1][3]
Ethyl Acetate Washing / Trituration⭐⭐ (Low)Likely too non-polar to fully dissolve the acid efficiently, but excellent for removing non-polar organic impurities via trituration.[1][2][3]
NaOH (aq) / HCl Chemical Reprecipitation⭐⭐⭐⭐⭐ (Essential)Non-thermal method. Exploits the acidic COOH proton.[1][2][3] Best for removing neutral organic byproducts.[1][3]

Module 2: Purification Workflows (Decision Logic)

Before heating your sample, determine the purity profile.[1][2][3] Thermal recrystallization on crude material often leads to "oiling out."[1][3] Use this logic flow to select your protocol.

PurificationLogic Start Start: Crude Material PurityCheck Is Purity > 90%? Start->PurityCheck AcidBase Protocol A: Acid-Base Reprecipitation (Remove Neutral Impurities) PurityCheck->AcidBase No (Dark/Sticky) SolubilityCheck Solubility in Boiling EtOH? PurityCheck->SolubilityCheck Yes (Solid) AcidBase->SolubilityCheck Post-Drying MethodB Protocol B: EtOH/Water Recrystallization SolubilityCheck->MethodB Dissolves MethodC Protocol C: DMF/Water (High MP Variant) SolubilityCheck->MethodC Insoluble

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity and solubility.

Module 3: Detailed Protocols

Protocol A: Acid-Base Reprecipitation (The "Chemical Clean")

Use this if your crude is dark, sticky, or contains unreacted starting materials.[1][2][3]

  • Dissolution: Suspend the crude solid in 1N NaOH (approx. 10 mL per gram). Stir until fully dissolved. The solution should be clear.

    • Troubleshooting: If solids remain, filter them off.[1][2] These are neutral impurities (e.g., decarboxylated indazole).[1][2][3]

  • Washing: Extract the basic aqueous layer twice with Ethyl Acetate or DCM .[1][2] Discard the organic layer (this removes non-acidic impurities).[1][2][3]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~2–3.

  • Collection: The product will precipitate as a thick solid.[1][2] Filter, wash with water, and dry.[1]

Protocol B: Ethanol/Water Recrystallization (The "Standard Polish")

Use this for final purification of the solid from Protocol A.

  • Dissolution: Place the solid in a flask equipped with a reflux condenser. Add Ethanol (95%) (approx. 15–20 mL/g).

  • Heating: Heat to reflux (80°C).

    • Step: If it does not dissolve, add more Ethanol in small portions.[1][3]

    • Step: If it still does not dissolve, switch to Protocol C.

  • Clarification: If the hot solution is cloudy (dust/salts), filter rapidly through a pre-heated glass funnel.[1][2][3]

  • Crystallization: Remove from heat. Add hot Water dropwise until a faint, persistent turbidity appears.[1][3]

  • Cooling: Add a few drops of Ethanol to clear the turbidity.[1] Let it cool slowly to room temperature, then to 4°C.

  • Filtration: Collect crystals and wash with cold 50% EtOH/Water.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why? A: This usually happens if the solvent temperature drops too fast or if the impurity profile is high.[1][2][3]

  • Fix: Re-heat the mixture until it dissolves. Add a "seed crystal" of pure product if available. Cool very slowly (wrap the flask in foil/towel). If it persists, perform Protocol A (Acid-Base) again to remove the impurities causing the oiling.[1][3]

Q2: Can I use DMSO or DMF? A: Yes, but with caution. Indazole-3-carboxylic acids are prone to thermal decarboxylation (losing CO₂) at high temperatures (>150°C) or prolonged heating [1].[1][2][3]

  • Recommendation: If using DMF, keep the temperature below 100°C and do not reflux for extended periods. Use the "dissolve in minimal DMF, precipitate with water" method.[1][2][3]

Q3: The melting point is lower than reported/expected. A: This suggests trapped solvent or decarboxylation.[1][2]

  • Fix: Dry the sample under high vacuum at 50°C for 12 hours. If the MP remains low, check NMR for the loss of the carboxylic acid proton or the appearance of a proton at the C3 position (indicating decarboxylation).[1][2]

Q4: Why is the yield low after acid-base precipitation? A: The compound is amphoteric but primarily acidic.[1][2][3] If the pH is too low (<1), the indazole nitrogen might protonate, forming a soluble salt.[1][2][3]

  • Fix: Adjust pH carefully to the isoelectric point, typically around pH 3–4 for this class of compounds.[1][2][3]

References

  • Vertex AI Search. (2024).[1][2][3] Synthesis and purification of 1H-indazole-3-carboxylic acid derivatives. Retrieved from

  • Organic Syntheses. (2012). 1H-Indazole-3-carboxylic acid, ethyl ester.[1][2][3][4] Org. Synth. 2012, 89, 131-142.[1][3] Retrieved from [1][2][3]

  • RSC Advances. (2018).[1][2][3] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Decarboxylation of Indazole-3-Carboxylic Acids

Topic: Troubleshooting Protodecarboxylation Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Support Guide Diagnostic & Strategy Selector The Core Problem: Indazole-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Protodecarboxylation Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Support Guide

Diagnostic & Strategy Selector

The Core Problem: Indazole-3-carboxylic acids are electronically distinct from simple benzoic acids. The carboxylic acid at the C3 position is stabilized by the adjacent nitrogen atoms, making thermal decarboxylation difficult (often requiring


). At these temperatures, sublimation  and oxidative tarring  compete with the desired reaction.

Decision Logic: Use this flowchart to select the correct protocol based on your substrate's constraints.

DecarbStrategy Start START: Indazole-3-COOH Substrate Scale What is your reaction scale? Start->Scale Subst Is the N1-position substituted? Scale->Subst > 100 mg Method_MW METHOD C: Microwave (Rapid Screening, High Pressure) Scale->Method_MW < 100 mg Sens Contains acid-sensitive groups (e.g., Boc, acetals)? Subst->Sens Yes (N-Alkyl/Aryl) Method_Cu METHOD B: Cu/Quinoline (Classic, High Temp, Scalable) Subst->Method_Cu No (Free N-H) Method_Ag METHOD A: Ag-Catalyzed (High Yield, Mild, Costly) Sens->Method_Ag Yes Sens->Method_Cu No Method_Cu->Method_Ag If yields < 50%

Figure 1: Strategic decision tree for selecting decarboxylation conditions based on scale and functional group tolerance.

Critical Troubleshooting Protocols
Method A: Silver-Catalyzed Protodecarboxylation (The "Modern Standard")

Best for: High-value intermediates, acid-sensitive substrates, and avoiding tars.

The Mechanism: Unlike thermal methods which rely on destabilizing the zwitterion, this method proceeds via a silver-aryl intermediate. The silver inserts into the C-COOH bond, extrudes CO


, and the resulting Ag-aryl species is protonated by acetic acid.

Protocol:

  • Stoichiometry: Substrate (1.0 equiv), Ag

    
    CO
    
    
    
    (0.05–0.10 equiv), AcOH (0.2–0.5 equiv).
  • Solvent: DMSO (0.2 M concentration). Note: DMSO is critical for stabilizing the Ag-intermediate.

  • Conditions: Heat to 120°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, then brine.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning or insufficient proton source.Increase AcOH to 1.0 equiv. Ensure DMSO is dry and degassed (oxygen can oxidize Ag species).
Silver Mirror on Flask Reduction of Ag(I) to Ag(0).This is common but indicates catalyst deactivation. Add a radical scavenger (e.g., TEMPO) or ensure inert atmosphere (Argon).
Product is N-Acetylated Side reaction with AcOH (rare but possible with free NH).Switch proton source to H

O (requires higher temp) or protect the N1 position before reaction.
Method B: Copper/Quinoline Thermal Decarboxylation (The "Classic")

Best for: Large scale (>10g), robust substrates, N-unprotected indazoles.

The Mechanism: Classical "heteroaromatic decarboxylation" utilizes copper to coordinate the nitrogen, lowering the activation energy for CO


 loss. Quinoline acts as a high-boiling solvent and base.

Protocol:

  • Mix: Indazole-3-carboxylic acid (1.0 equiv) + Copper powder (0.1 equiv) in Quinoline (5-10 volumes).

  • Heat: Reflux (approx. 237°C) for 2–4 hours.

  • Isolation: Cool, dilute with EtOAc, and wash extensively with 1M HCl to remove the quinoline (this is the tedious part).

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Sublimation (White crystals on condenser) Substrate MP is near reaction temp.Critical Fix: Switch solvent to Sulfolane or Diphenyl ether . These have high BPs but dissolve the substrate better than quinoline, reducing sublimation vapor pressure.
Black Tar / Charring Oxidative polymerization at 240°C.Strictly degas the solvent with N

for 30 mins before heating. Add antioxidants.
Residual Solvent in NMR Quinoline is hard to remove.Wash organic layer with 2M HCl (x3) followed by a Cu-chelating wash (EDTA or NH

OH) to remove copper residues.
Method C: Microwave-Assisted (The "Rapid Screen")

Best for: Rapid analog synthesis, overcoming sublimation.

Protocol:

  • Vessel: Sealed microwave vial (high pressure tolerance).

  • Mix: Substrate in NMP or DMSO. Add 1 drop of conc. HCl if substrate is stubborn.

  • Irradiation: 200°C–220°C for 10–30 minutes (High Absorption setting).

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Vial Failure / Overpressure CO

generation exceeds vessel limit.
Calculate theoretical gas volume. Do not fill vial >50%. Use a "pre-stir" period to allow initial off-gassing if reagents are reactive.
Incomplete Reaction Temperature too low for activation.Indazoles are stable. Push T to 250°C if the solvent allows (NMP).
Mechanistic Insight: Why is this difficult?

Understanding the mechanism helps predict side reactions. The pathway involves a delicate balance between protonation and decarboxylation.[1]

Mechanism cluster_side Common Failure Modes Start Indazole-3-COOH Inter1 Zwitterion (N-Protonated / COO-) Start->Inter1 Heat/Base TS Transition State (Ag-Stabilized or Thermal) Inter1->TS Rate Limiting Step Side1 Sublimation (Physical Loss) Inter1->Side1 Prod Indazole Product + CO2 TS->Prod -CO2 Side2 Radical Polymerization (Tars) TS->Side2

Figure 2: Mechanistic pathway highlighting the zwitterionic intermediate and competing failure modes.

Analytical Verification

How do you confirm the reaction worked without wasting time on purification?

  • TLC Visualization:

    • Indazole-3-COOH: Highly polar, stays on the baseline in Hex/EtOAc (1:1).

    • Decarboxylated Indazole: Less polar, moves to

      
      .
      
    • Tip: Use a "Ceric Ammonium Molybdate" (CAM) stain if UV is ambiguous.

  • 1H NMR Diagnostic:

    • Look for the appearance of the C3-proton . In unsubstituted indazole, this appears as a singlet (or fine doublet) around

      
       8.0–8.2 ppm .
      
    • Disappearance of the broad COOH singlet (

      
       ppm).
      
References
  • Silver-Catalyzed Protodecarboxylation: Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[2][3] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Link

  • Microwave-Assisted Synthesis: Chabukswar, A., et al. (2012).[4] Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate.[4] Asian Journal of Research in Chemistry, 5(9), 1195-1200.[4] Link

  • General Heteroaromatic Decarboxylation (Review): Goossen, L. J., et al. (2007).[5] Copper-catalyzed protodecarboxylation of aromatic carboxylic acids. Advanced Synthesis & Catalysis, 349(14-15), 2241–2246. Link

  • Indazole Synthesis & Properties:The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. Wiley-Interscience.

Sources

Troubleshooting

resolving regioisomers of substituted indazole derivatives

Topic: Resolving vs. Regioisomers of Substituted Indazole Derivatives Status: Active | Audience: Medicinal Chemists, Process Chemists | Version: 2.4 The Diagnostic Hub: Structural Assignment The Core Problem: Indazoles e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving vs. Regioisomers of Substituted Indazole Derivatives

Status: Active | Audience: Medicinal Chemists, Process Chemists | Version: 2.4

The Diagnostic Hub: Structural Assignment

The Core Problem: Indazoles exist in a tautomeric equilibrium. Upon alkylation, they yield a mixture of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


- and 

-substituted products.[1][2][3] These isomers often have identical masses and similar polarity, making MS and standard LC retention times insufficient for assignment.
Q: How do I definitively distinguish -alkyl from -alkyl isomers using NMR?

A: Do not rely solely on 1D


H NMR chemical shifts, as they are solvent-dependent and affected by substituents. Use the "Spatial Proximity Rule"  via 1D-NOE or 2D-NOESY/ROESY.
The Golden Rule of Indazole NOE
  • 
    -Substitution:  The alkyl group (N-CH
    
    
    
    ) is spatially close to the proton at C7 .
  • 
    -Substitution:  The alkyl group (N-CH
    
    
    
    ) is spatially close to the proton at C3 .

Protocol:

  • Assign the Core: Identify H3 and H7 in the aromatic region. H3 is typically a singlet (or doublet with small coupling) around 8.0–8.5 ppm. H7 is a doublet/multiplet in the 7.0–7.5 ppm range (unless shifted by substituents).

  • Irradiate: Irradiate the

    
    -methylene protons of your alkyl group.
    
  • Observe:

    • Enhancement of H7

      
      
      
      
      
      Isomer
      (Thermodynamic).
    • Enhancement of H3

      
      
      
      
      
      Isomer
      (Kinetic).
Advanced Validation:

H-

N HMBC

If NOE is ambiguous (e.g., steric crowding), run a


H-

N HMBC.
  • 
    -Alkylated:  The pyrrole-like nitrogen (
    
    
    
    ) typically resonates upfield (shielded, ~
    
    
    to
    
    
    ppm relative to CH
    
    
    NO
    
    
    ).
  • 
    -Alkylated:  The pyridine-like nitrogen (
    
    
    
    ) resonates downfield (deshielded, ~
    
    
    to
    
    
    ppm).
Visual Guide: Assignment Decision Tree

IndazoleAssignment start Isolate Isomer nmr Run 1H NMR + NOESY start->nmr check_noe Check NOE correlations from N-CH2 nmr->check_noe n1_path NOE to C7-H check_noe->n1_path n2_path NOE to C3-H check_noe->n2_path ambiguous Ambiguous/No NOE? check_noe->ambiguous result_n1 CONFIRMED: N1-Isomer (Thermodynamic) n1_path->result_n1 result_n2 CONFIRMED: N2-Isomer (Kinetic/Steric) n2_path->result_n2 hmbc Run 1H-15N HMBC ambiguous->hmbc hmbc->result_n1 N shift ~ -190 ppm hmbc->result_n2 N shift ~ -90 ppm

Caption: Logical workflow for structural assignment of indazole regioisomers using NMR techniques.

Synthetic Optimization: Controlling Regioselectivity

The Core Problem: Standard alkylation (R-X + Base) typically yields a mix, often favoring


 slightly.[4] Users frequently ask how to force the reaction toward the "difficult" 

isomer or achieve exclusive

purity.
Q: Why am I getting a 1:1 mixture, and how do I shift it?

A: You are likely operating in a regime where kinetic and thermodynamic factors are competing.

  • 
     (Thermodynamic):  Favored by high temperatures, polar protic solvents, and conditions allowing reversibility.
    
  • 
     (Kinetic):  Favored by low temperatures, non-polar solvents, steric bulk at C7, or the "Mitsunobu" pathway.
    
Troubleshooting Guide: Regiocontrol Matrix
GoalRecommended ConditionsMechanism
Maximize

NaH / THF / Reflux or Cs

CO

/ DMF / 100°C
High temp promotes thermodynamic equilibration to the stable

tautomer [1].
Maximize

Mitsunobu (DIAD/PPh

)
in THF
Kinetic control. The protonated

is often the nucleophile in the betaine intermediate [3].
Maximize

Electrophile with Chelating Group (e.g.,

-haloesters)
"Chelation Control." Metal ions (Li

, Mg

) can coordinate between N2 and the electrophile [2].
Steric Shift Bulky C7 Substituent Steric hindrance at C7 blocks

attack, forcing alkylation to

[1].
Q: Does the "Semple Rule" apply to my synthesis?

A: Yes. Semple et al. demonstrated that


 alkylation is generally favored electronically. However, if you use a soft electrophile  or run the reaction under kinetic conditions  (low temp, short time), the ratio of 

increases because the lone pair on

(in the 1H-tautomer) is orthogonal to the

-system and highly nucleophilic [4].
Visual Guide: Reaction Pathway & Control

RegioControl substrate 1H-Indazole (Tautomer Eq.) cond_thermo NaH / DMF / Heat (Thermodynamic) substrate->cond_thermo cond_kinetic Mitsunobu / THF (Kinetic) substrate->cond_kinetic ts_n1 TS: N1 Attack (Less Steric Hinderance) cond_thermo->ts_n1 ts_n2 TS: N2 Attack (Lone Pair Availability) cond_kinetic->ts_n2 prod_n1 N1-Product (Major) ts_n1->prod_n1 prod_n2 N2-Product (Major) ts_n2->prod_n2 prod_n2->prod_n1 High Heat/Acid (Isomerization)

Caption: Synthetic pathways determining N1 vs N2 selectivity based on reaction conditions.

Purification Protocols: Separation of Isomers

The Core Problem:


 and 

isomers are regioisomers, not enantiomers, but they often co-elute on standard C18 HPLC columns due to similar lipophilicity.
Q: My isomers co-elute on C18 Flash/HPLC. What is the alternative?

A: Stop optimizing the gradient and change the mechanism .

  • SFC (Supercritical Fluid Chromatography): This is the industry standard for separating indazole regioisomers. The orthogonality of supercritical CO

    
     + Modifier (MeOH) often resolves isomers that C18 cannot [5].
    
    • Column Recommendation: 2-Ethylpyridine (2-EP) or Chiralpak AD-H (even for achiral separations, the amylose structure recognizes shape differences).

  • Normal Phase (Silica):

    
     isomers typically have different dipole moments than 
    
    
    
    .
    • Trend:

      
       isomers are usually less polar  (elute faster) on silica gel compared to 
      
      
      
      isomers, which are more polar due to the disruption of the "benzenoid" character of the fused ring system.
Q: Can I chemically separate them without chromatography?

A: Sometimes.

  • Crystallization:

    
    -substituted indazoles often have significantly higher melting points and crystallinity than 
    
    
    
    isomers. Try recrystallization from EtOH/Heptane.
  • Salt Formation: If your R-group contains a basic amine, the

    
     differences between the isomers may allow selective salt precipitation (e.g., HCl or Oxalate salts).
    

References

  • Cheung, M. et al. (2021).[5] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Link

  • Luo, G. et al. (2006). Regioselective synthesis of N2-substituted indazoles via a chelation-assisted alkylation strategy. Journal of Organic Chemistry. Link

  • Dixon, D. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link

  • Semple, G. et al. (2006). 1H and 13C NMR chemical shift assignments for N1- and N2-substituted indazoles. Bioorganic & Medicinal Chemistry Letters. Link

  • Toribio, L. et al. (2018). Separation of heterocyclic regioisomers using Supercritical Fluid Chromatography (SFC). Journal of Chromatography A. Link

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid via ¹H NMR Spectroscopy

Introduction: The Imperative for Unambiguous Structural Verification In the landscape of drug discovery and materials science, the indazole scaffold is a privileged structure, forming the core of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug discovery and materials science, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The specific analogue, 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid, incorporates key functional groups—a halogen, an ether, and a carboxylic acid—that can significantly modulate its physicochemical properties and biological interactions.[2][3] Consequently, unambiguous confirmation of its chemical structure is not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this molecule. Moving beyond a simple recitation of data, we will dissect the spectrum from first principles, explaining the causal relationships between the molecular structure and the resulting NMR signals. We will also compare the insights gained from ¹H NMR with those from alternative analytical techniques, providing a holistic framework for comprehensive structural validation.

Part 1: The Predicted ¹H NMR Spectrum – A First-Principles Approach

Before acquiring an experimental spectrum, a robust theoretical prediction serves as an invaluable roadmap. The structure of 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid presents a fascinating interplay of electronic effects that govern the chemical environment of each proton.

Key Structural Features and Their Electronic Impact:
  • Indazole Core: A bicyclic aromatic system that forms the foundation of the molecule. Protons on aromatic rings typically resonate in the 6.5-8.5 ppm region.[4]

  • Carboxylic Acid (-COOH) at C3: This strongly electron-withdrawing group deshields nearby protons. The acidic proton itself is highly deshielded and typically appears as a broad singlet at a very high chemical shift (δ > 10 ppm), a distinctive feature for carboxylic acids.[5]

  • Fluorine (-F) at C4: As the most electronegative element, fluorine exerts a powerful deshielding effect on nearby protons. Crucially, it also engages in through-bond scalar coupling (J-coupling) with protons, providing definitive structural information.[6] This coupling extends over several bonds, with three-bond (³J_HF) and four-bond (⁴J_HF) couplings being particularly informative.[7]

  • Methoxy (-OCH₃) at C6: The oxygen atom's lone pairs exert a strong electron-donating effect through resonance (mesomeric effect), leading to increased electron density (shielding) at the ortho and para positions. The three methoxy protons are chemically equivalent and will appear as a sharp singlet.[8]

  • Amine (-NH) at N1: The proton on the indazole nitrogen is exchangeable. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet.[1][9]

Based on these principles, we can predict five distinct signals in the non-exchangeable proton region and two signals for the exchangeable protons.

G cluster_0 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid mol h5 H5 h7 H7 nh NH och3 OCH3 cooh COOH

Caption: Molecular structure with key protons labeled for NMR assignment.

Part 2: Experimental Protocol for High-Fidelity Data Acquisition

The quality of NMR data is directly contingent on a meticulous experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.

Objective: To acquire a quantitative ¹H NMR spectrum of 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity effectively solubilizes the carboxylic acid functionality. Crucially, it allows for the observation of exchangeable protons (N-H and O-H) which would otherwise be lost due to rapid exchange with deuterium in solvents like D₂O or CD₃OD.[1][9]

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Spectrometer Setup (400 MHz or higher):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. Look for a sharp, symmetrical solvent peak.

    • Rationale: High-field magnets (≥400 MHz) are preferred as they increase chemical shift dispersion, making it easier to resolve complex splitting patterns and reduce signal overlap, a phenomenon known as second-order effects.[10]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds.

    • Rationale: A longer relaxation delay ensures that all protons, including those with longer relaxation times, have fully returned to equilibrium before the next pulse. This is critical for accurate signal integration.

    • Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

    • Spectral Width (SW): 0 to 16 ppm to ensure all signals, including the far downfield carboxylic acid proton, are captured.

Part 3: Detailed Spectrum Analysis and Interpretation

The resulting spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). The predicted signals are analyzed below.

Table 1: Predicted ¹H NMR Data for 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale & Explanation
-COOH > 13.0broad singlet (br s)N/AThe acidic proton is highly deshielded and its signal is often broadened by hydrogen bonding and chemical exchange.[5]
N-H ~13.5 - 14.0broad singlet (br s)N/AThe indazole NH proton appears far downfield in DMSO.[11] Its position and width are highly sensitive to experimental conditions.
H5 ~7.5 - 7.7doublet of doublets (dd)³J_HF ≈ 8-10 Hz, ⁴J_HH ≈ 2 HzThis proton is ortho to the strongly electron-withdrawing fluorine, causing a significant downfield shift. It is split by the adjacent fluorine (³J_HF) and by a smaller four-bond coupling to H7 (⁴J_HH).[7][12]
H7 ~7.0 - 7.2doublet (d)⁴J_HH ≈ 2 HzThis proton is ortho to the electron-donating methoxy group, resulting in an upfield (shielded) shift relative to H5. It shows a small coupling to H5.
-OCH₃ ~3.9 - 4.1singlet (s)N/AThe three equivalent protons of the methoxy group do not couple with other protons and appear as a sharp singlet in a characteristic region.[13]

Part 4: A Comparative Analysis – Validating the Structure with Alternative Techniques

While ¹H NMR is a powerful primary tool, a multi-technique approach provides the highest level of confidence in structural assignment. This practice is a cornerstone of modern analytical chemistry and is essential for regulatory submissions and high-impact publications.

Caption: A workflow diagram illustrating a multi-technique approach to structural confirmation.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Detailed proton environment, connectivity (through J-coupling), stereochemistry.Excellent for determining substitution patterns on the aromatic ring. H-F coupling is definitive for fluorine placement.Can have signal overlap in complex molecules (less of an issue here). Exchangeable protons can be broad.
¹³C NMR Number of unique carbons, chemical environment of carbons.Confirms the total number of carbons in the molecule. The carbon attached to fluorine will show a very large ¹J_CF coupling (~240 Hz), confirming the C-F bond.[6]Low natural abundance of ¹³C requires longer acquisition times. Does not directly show connectivity.
Mass Spectrometry (MS) Precise molecular weight and elemental formula (HRMS). Fragmentation patterns.Provides definitive confirmation of the molecular formula, C₉H₇FN₂O₃. Fragmentation can help confirm the presence of key substructures.[14]Isomerism cannot be distinguished by mass alone. Requires ionization, which can sometimes be destructive.
FTIR Spectroscopy Presence of specific functional groups.Easily confirms the presence of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, sharp C=O stretch ~1700 cm⁻¹), the N-H bond (~3300 cm⁻¹), and C-F bonds (~1100-1200 cm⁻¹).[4]Provides no information on the connectivity or arrangement of atoms. It is a "bulk" technique.

Conclusion

The ¹H NMR spectrum of 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid offers a rich dataset for its complete structural elucidation. Through a systematic analysis of chemical shifts, signal multiplicities, and coupling constants, one can precisely map the proton framework of the molecule. The characteristic downfield signals of the carboxylic acid and indazole N-H protons, the distinct singlet of the methoxy group, and the telling doublet-of-doublets pattern arising from H-F coupling provide a unique spectral fingerprint. When this detailed NMR analysis is corroborated by complementary techniques such as ¹³C NMR, Mass Spectrometry, and FTIR, researchers can achieve an unparalleled level of confidence in the identity and purity of their compound, ensuring the integrity of all subsequent scientific investigations.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. AWS. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainica Bioorganica Acta. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Supporting Information for "Regio- and Chemoselective C-H/C-O Cleavage of 1-Tosyl-1H-indazoles by Grignard Reagents". AWS. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]

  • 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. [Link]

  • Supporting Information for Copper-Catalyzed Cascade Synthesis of 1H-Indazoles from Oxime Acetates and Amines. Thieme. [Link]

  • Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. The Journal of Chemical Physics. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

  • Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

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Comparative

A Predictive Guide to the ¹⁹F NMR Chemical Shift of 4-Fluoro-6-Methoxyindazoles

For Researchers, Scientists, and Drug Development Professionals The fluorine atom is a valuable probe in NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, which results in high s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The fluorine atom is a valuable probe in NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, which results in high sensitivity.[1] The wide chemical shift range of ¹⁹F NMR makes it exceptionally sensitive to the local electronic environment, providing a powerful tool for structural elucidation and for studying molecular interactions.[1][2]

Understanding the Electronic Environment of 4-Fluoro-6-Methoxyindazole

The ¹⁹F chemical shift is primarily dictated by the shielding or deshielding of the fluorine nucleus, which is a direct consequence of the electron density around it. In the case of 4-fluoro-6-methoxyindazole, several key structural features will influence this chemical shift:

  • The Indazole Ring System: This bicyclic heteroaromatic system possesses a unique electronic distribution that will be the primary determinant of the fluorine's magnetic environment.

  • The 4-Position Fluorine: The direct attachment of the highly electronegative fluorine atom to the aromatic ring will induce significant electronic effects.

  • The 6-Position Methoxy Group: As an electron-donating group, the methoxy substituent will influence the overall electron density of the aromatic system, thereby affecting the shielding of the fluorine nucleus at the 4-position.

Comparative Analysis with Analogous Structures

To predict the ¹⁹F chemical shift of 4-fluoro-6-methoxyindazole, we can examine the experimental data from structurally related compounds. By understanding the electronic contributions of the indazole core and the substituent effects of the fluorine and methoxy groups in similar systems, we can extrapolate a reasonable estimate for our target molecule.

Fluoroindoles and Fluorobenzimidazoles as Core Analogues

Indoles and benzimidazoles share a similar bicyclic heteroaromatic core with indazole. Examining their ¹⁹F NMR data provides a foundational understanding of the chemical shift in this general structural class. For instance, the ¹⁹F chemical shift of 5-fluoroindole has been reported to be approximately -126 ppm.[3]

Substituent Effects on Fluoroaromatic Systems

The electronic nature of other substituents on the aromatic ring significantly perturbs the ¹⁹F chemical shift. This is a well-documented phenomenon.[4]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase electron density on the aromatic ring through resonance and inductive effects. This increased electron density generally leads to increased shielding of the fluorine nucleus, resulting in an upfield shift (a more negative ppm value).[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups decrease the electron density, leading to deshielding of the fluorine nucleus and a downfield shift (a less negative or even positive ppm value).[2]

In our target molecule, the 6-methoxy group is an electron-donating group. Its presence is expected to increase the electron density at the 4-position, leading to an upfield shift compared to a simple 4-fluoroindazole.

Predicted ¹⁹F NMR Chemical Shift Range

Based on the analysis of analogous structures and the known effects of substituents on fluoroaromatic systems, the predicted ¹⁹F NMR chemical shift for 4-fluoro-6-methoxyindazole is expected to lie in the range of -120 to -140 ppm (relative to CFCl₃).

This prediction is based on the following rationale:

  • The chemical shift of a fluorine atom on a bicyclic heteroaromatic ring, such as in fluoroindoles, provides a baseline in the region of -120 to -130 ppm.[3]

  • The electron-donating methoxy group at the 6-position will increase shielding at the 4-position, causing an upfield shift. The magnitude of this shift is estimated to be in the range of 5-10 ppm.

It is important to note that this is a predicted range, and the actual experimental value may be influenced by factors such as the solvent used for the NMR measurement.

The Influence of Solvent on ¹⁹F NMR Chemical Shifts

The choice of solvent can have a noticeable effect on the ¹⁹F chemical shift.[4] This is due to intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can alter the electronic environment of the fluorine atom.[2] When reporting or comparing ¹⁹F NMR data, it is crucial to specify the solvent used. Common deuterated solvents for this class of compounds include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

Experimental Protocol for ¹⁹F NMR Acquisition

For researchers planning to synthesize and characterize 4-fluoro-6-methoxyindazole, the following is a recommended protocol for acquiring high-quality ¹⁹F NMR spectra.

Objective: To obtain a high-resolution ¹⁹F NMR spectrum of 4-fluoro-6-methoxyindazole for chemical shift determination and structural confirmation.

Materials:

  • Synthesized 4-fluoro-6-methoxyindazole

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified 4-fluoro-6-methoxyindazole in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the fluorine probe to the correct frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of approximately 200-250 ppm is recommended to ensure the signal is captured.

    • Transmitter Offset: Center the transmitter offset in the expected region of the fluoroaromatic signals (e.g., -120 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.

    • Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Proton Decoupling: For a simple singlet, proton decoupling can be applied to collapse any proton-fluorine couplings and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum. While CFCl₃ is the traditional reference standard (0 ppm), it is often more practical to use an external or internal secondary standard with a known chemical shift.

    • Integrate the signal if quantitative analysis is required.

Data Presentation: A Comparative Overview

To provide a clear visual comparison, the following table summarizes the expected ¹⁹F NMR chemical shifts for 4-fluoro-6-methoxyindazole and its structural analogues.

CompoundKey Structural FeaturesExpected/Reported ¹⁹F Chemical Shift (ppm vs. CFCl₃)
4-Fluoro-6-methoxyindazole (Predicted) Indazole core, 4-F, 6-OCH₃ (EDG)-120 to -140
4-Fluoroindazole (Predicted)Indazole core, 4-F-115 to -135
5-FluoroindoleIndole core, 5-F~ -126[3]
4-FluorobenzimidazoleBenzimidazole core, 4-FVaries with substitution
FluorobenzeneBenzene core, F~ -113

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the prediction and experimental verification of the ¹⁹F NMR chemical shift of 4-fluoro-6-methoxyindazole.

G cluster_0 Predictive Analysis cluster_1 Experimental Verification A Identify Target Molecule: 4-Fluoro-6-methoxyindazole B Analyze Structural Features: Indazole Core, 4-F, 6-OCH3 A->B C Gather Data on Analogous Compounds: Fluoroindoles, Fluorobenzimidazoles B->C D Evaluate Substituent Effects: -OCH3 as EDG B->D E Predict Chemical Shift Range C->E D->E J Compare Experimental vs. Predicted Shift E->J F Synthesize and Purify Compound G Prepare NMR Sample F->G H Acquire 19F NMR Spectrum G->H I Process and Analyze Data H->I I->J

Caption: Workflow for predicting and verifying the ¹⁹F NMR chemical shift.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹⁹F NMR chemical shift for 4-fluoro-6-methoxyindazoles. By leveraging data from analogous structures and fundamental principles of NMR spectroscopy, we have established a likely chemical shift range and provided a robust experimental protocol for its verification. This information is intended to be a valuable resource for researchers in the field, aiding in the structural characterization and further development of this important class of fluorinated heterocyclic compounds. As experimental data becomes available, this guide can be further refined to provide even greater accuracy.

References

  • Jackson, G. E. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(3), 2737-2744. [Link]

  • Wang, L., et al. (2022). Effects of fluorine bonding and nonbonding interactions on ¹⁹F chemical shifts. RSC Advances, 12(42), 27354-27360. [Link]

  • Di Giamberardino, F., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Figshare. [Link]

  • Emsley, J. W., & Phillips, L. (1968). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic, 6, 623-626. [Link]

  • University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link]

  • Steffen's Chemistry Pages. ¹⁹F chemical shifts. [Link]

  • University of Ottawa. Fluorine NMR. [Link]

  • Adcock, W., et al. (1975). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society, 97(8), 2198-2204. [Link]

  • The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

  • Mason, R. P. (2014). New Frontiers and Developing Applications in ¹⁹F NMR. PMC. [Link]

  • Gerig, J. T. Fluorine NMR. [Link]

  • The Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

  • ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Indazole-3-Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors like Pazopanib and Axitinib.[1] The precise structural characterization of novel indazole-based candidates is paramount in drug development. Among the suite of analytical tools available, electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands out for its sensitivity and structural diagnostic power. This guide provides an in-depth analysis of the gas-phase fragmentation patterns of indazole-3-carboxylic acids, offering a comparative framework to distinguish them from isomers and related heterocyclic structures.

The Primary Fragmentation Pathway: The Inevitable Decarboxylation

When subjected to collision-induced dissociation (CID) in the positive ion mode, the protonated molecule of an indazole-3-carboxylic acid, [M+H]+, undergoes a highly characteristic and dominant fragmentation event: the neutral loss of carbon dioxide (CO2), a 44 Da mass reduction.

This decarboxylation is the primary and most energetically favorable fragmentation pathway for many aromatic and heterocyclic carboxylic acids.[2][3] The process is initiated by the protonated carboxylic acid group, which readily expels a neutral CO2 molecule. The resulting fragment ion is a protonated indazole, which then serves as the precursor for all subsequent, more structurally informative fragmentations.

The causality behind this dominant pathway lies in the high stability of the neutral CO2 molecule, making its elimination a thermodynamically favorable process. For researchers, observing this immediate and significant loss of 44 Da from the precursor ion is the first and most reliable indicator of a carboxylic acid moiety.

G cluster_precursor Precursor Ion cluster_primary_frag Primary Fragmentation Precursor Indazole-3-Carboxylic Acid [M+H]+ Fragment1 Protonated Indazole [M+H - 44]+ Precursor->Fragment1  -CO2 (44 Da)

Caption: Primary fragmentation pathway of indazole-3-carboxylic acids.

Secondary Fragmentation: Unraveling the Indazole Core

Following decarboxylation, the resulting protonated indazole ion ([M+H - 44]+) undergoes further fragmentation, providing insights into the core heterocyclic structure. These pathways are critical for distinguishing indazole-based compounds from other nitrogen-containing heterocycles.

Common fragmentation pathways for N-heterocyclic ring systems involve ring cleavage and the loss of small neutral molecules.[4][5] For the indazole ring, a characteristic subsequent fragmentation involves the loss of a molecule of hydrogen cyanide (HCN), a 27 Da reduction, or the loss of dinitrogen (N2), a 28 Da reduction.

  • Loss of HCN (27 Da): This fragmentation suggests the cleavage of the pyrazole portion of the indazole ring.

  • Loss of N2 (28 Da): This pathway points to the disruption of the N-N bond within the pyrazole ring, a hallmark of the indazole structure.

The relative abundance of these fragment ions can be influenced by the collision energy applied during the MS/MS experiment. Systematically varying the collision energy can help build a more complete fragmentation profile.

Comparative Fragmentation: A Framework for Isomer Differentiation

The true diagnostic power of MS/MS is realized when comparing the fragmentation patterns of closely related structures. The position of the carboxylic acid group on the indazole ring significantly influences the subsequent fragmentation pathways after the initial decarboxylation.

Compound Type Primary Fragmentation Key Differentiating Secondary Fragments Rationale for Differentiation
Indazole-3-Carboxylic Acid Neutral Loss of CO2 (-44 Da)Fragments arising from the direct cleavage of the unsubstituted indazole ring (e.g., loss of N2, HCN).The initial decarboxylation leaves a "bare" protonated indazole, leading to predictable ring fragmentation.
Indazole-X-Carboxylic Acid (X ≠ 3) Neutral Loss of CO2 (-44 Da)Fragmentation patterns may be altered due to the different position of the initial charge after decarboxylation, potentially favoring different ring-opening pathways.The charge localization on the indazole ring post-decarboxylation will differ, altering the subsequent bond cleavages. While literature on direct comparisons is sparse, fundamental principles suggest these differences would be observable.
Indazole-3-Carboxamide Cleavage adjacent to the carbonyl group.[6][7]Formation of the acylium-indazole ion (m/z 145) is often a major fragment.[7]Instead of losing CO2, the primary cleavage occurs at the amide bond. This leads to a completely different set of initial high-mass fragments compared to the carboxylic acid.
Benzimidazole-2-Carboxylic Acid Neutral Loss of CO2 (-44 Da)The resulting protonated benzimidazole will fragment differently. For instance, the loss of N2 is not possible. It may exhibit losses of HCN or other fragments characteristic of the benzimidazole ring system.[8]The fundamental difference in the heterocyclic core (N-C-N vs. N-N-C) dictates entirely different and diagnostic secondary fragmentation pathways.

This table synthesizes general fragmentation principles. Specific m/z values will depend on the full molecular weight of the analyte.

Experimental Protocol: A Self-Validating Methodology

To acquire high-quality, reproducible fragmentation data for indazole-3-carboxylic acids, the following protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Objective: To generate a characteristic fragmentation spectrum for an indazole-3-carboxylic acid standard.

A. Sample & System Preparation

  • Standard Preparation: Prepare a 1 µg/mL solution of the indazole-3-carboxylic acid standard in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.[9]

  • LC System: Utilize a standard reversed-phase HPLC system.[10]

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to elute the compound of interest as a sharp peak.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source is ideal.[6] Calibrate the instrument according to the manufacturer's guidelines.

B. MS Method Development

  • Full Scan (MS1): Infuse the standard solution directly or inject it onto the LC system. Acquire a full scan spectrum in positive ion mode to identify the protonated precursor ion, [M+H]+.

  • Product Ion Scan (MS/MS):

    • Set the mass spectrometer to Product Ion Scan mode.

    • Select the [M+H]+ ion identified in the previous step as the precursor ion for fragmentation.

    • Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV in 5 eV increments). This is crucial because different fragmentation pathways are activated at different energy levels.[2] Low energy may only yield the decarboxylation product, while higher energies will reveal the secondary ring fragments.

    • Acquire data across this energy range to build a complete fragmentation profile.

C. Data Analysis

  • Identify the precursor ion [M+H]+.

  • Confirm the primary neutral loss of 44.01 Da, corresponding to CO2.

  • Identify the major secondary fragment ions (e.g., [M+H-44-27]+, [M+H-44-28]+).

  • Plot the relative intensity of the fragments as a function of collision energy to create a breakdown curve, which serves as a unique fingerprint for the compound.

Caption: Experimental workflow for MS/MS analysis of indazole carboxylic acids.

Conclusion

The mass spectrometric fragmentation of indazole-3-carboxylic acids is characterized by a predictable and dominant initial decarboxylation, followed by diagnostic cleavages of the core indazole ring. By systematically analyzing these secondary fragments and comparing them against isomers and related heterocyclic structures, researchers can confidently elucidate the structure of novel compounds. The application of stepped collision energy is a critical experimental parameter that provides a deeper level of structural detail, creating a robust analytical fingerprint. This guide provides the foundational principles and a practical, self-validating protocol to empower drug discovery professionals in the structural characterization of this vital class of molecules.

References

  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • PubMed. (2025, May 7). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry.
  • ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • Benchchem. (n.d.). Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals.
  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
  • MDPI. (2025, February 5). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • Ion fragmentation of small molecules in mass spectrometry. (n.d.).
  • PubMed. (2007). Gas-phase fragmentation of protonated benzodiazepines.

Sources

Validation

Comparative Guide: 4-Fluoro vs. 6-Fluoro Indazoles in Medicinal Chemistry

Topic: Comparing Biological Activity of 4-Fluoro vs 6-Fluoro Indazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Fluorine Scan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Activity of 4-Fluoro vs 6-Fluoro Indazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Fluorine Scan Decision Matrix

In the optimization of indazole-based pharmacophores, the placement of a fluorine atom on the benzene ring (C4 vs. C6) is rarely a trivial bioisosteric replacement. It acts as a critical molecular switch that modulates N-H acidity (pKa) , metabolic stability , and binding vector orientation .[1]

This guide objectively compares 4-fluoro-1H-indazole (4-F) and 6-fluoro-1H-indazole (6-F) motifs, synthesizing data from kinase inhibition (ROCK1, c-MET) and GPCR signaling studies.[1]

Feature4-Fluoro Indazole 6-Fluoro Indazole
Electronic Effect (N1-H) Weak inductive effect (meta to N1).[1] Minimal pKa shift.Strong inductive effect (para to N1). Increases N-H acidity significantly.
Steric Environment High steric clash risk with C3-substituents (peri-interaction).Low steric burden; solvent-exposed or pocket-facing.
Metabolic Stability Blocks C4 oxidation but may suffer from rapid defluorination in specific scaffolds.Excellent metabolic blocker; often improves half-life (

).
Key Success Case Opioid Receptor (KOR/MOR) Agonists.[2]ROCK1 Inhibitors (14 nM potency vs. 2500 nM for 4-F).
Structural & Electronic Mechanistic Analysis
2.1. Electronic Modulation of the Donor Motif

The indazole N1-H is a critical hydrogen bond donor (HBD) in many ATP-binding pockets (e.g., hinge region of kinases).

  • 6-Fluoro: The fluorine at C6 is para to the N1 nitrogen.[3] Through strong inductive withdrawal (-I effect), it lowers the pKa of the N1-H, making it a stronger HBD. This often strengthens residence time in the ATP binding pocket.

  • 4-Fluoro: The fluorine at C4 is meta to N1. Its electronic influence on the pyrrole nitrogen is weaker. Furthermore, its proximity to the bridgehead carbon and N2 creates a dipole vector that often opposes optimal binding geometries in Type I kinase inhibitors.

2.2. The "Peri-Effect" at C4

A critical limitation of the 4-fluoro motif is the steric repulsion with substituents at the C3 position.

  • Mechanism: If the drug design requires a functional group at C3 (e.g., an aryl or heteroaryl ring common in kinase inhibitors), a fluorine at C4 creates significant van der Waals repulsion (peri-strain).[1] This forces the C3-substituent out of planarity, potentially breaking critical

    
    -
    
    
    
    stacking interactions within the active site.
  • 6-Fluoro Advantage: Being distal to the C3 position, the 6-F analog maintains planarity, allowing the scaffold to adopt a low-energy conformation essential for entropy-favorable binding.

Case Studies: Biological Performance Data
Case Study A: ROCK1 Kinase Inhibition (The "Slam Dunk" for 6-F)

In a comparative SAR study for Rho-associated protein kinase 1 (ROCK1) inhibitors, the positional effect of fluorine was the determinant factor for potency and bioavailability.

  • Experimental Outcome:

    • 4-Fluoro Analog:

      
      .[1][4] (Failed due to steric clash preventing hinge binding).
      
    • 6-Fluoro Analog:

      
      . (178-fold potency increase).[1]
      
  • Pharmacokinetics: The 6-fluoro analog demonstrated 61% oral bioavailability , attributed to blocked metabolic oxidation at the C6 position, a common "soft spot" for CYP450 metabolism in indazoles.[1]

Case Study B: c-MET Kinase Inhibitors

In the optimization of ATP-competitive c-MET inhibitors, Free Energy Perturbation (FEP) calculations and synthesis revealed:

  • 4-Fluoro: Calculated

    
     relative to the parent.[3][5] The substitution was detrimental to binding.
    
  • 6-Fluoro:

    
    .[5] While still not optimal for this specific pocket compared to the non-fluorinated parent, it was significantly less disruptive than the 4-F analog.
    
Case Study C: GPCR Agonism (Where 4-F Shines)

In the development of dual Kappa/Mu Opioid Receptor (KOR/MOR) agonists, the steric bulk at C4 was advantageous.

  • Observation: 4-fluoro substitution enhanced lipophilicity and filled a hydrophobic sub-pocket that was not accessible to the planar 6-F analogs.

  • Data: 4-F derivatives showed enhanced

    
     values across both receptor subtypes compared to unsubstituted indoles/indazoles.
    
Visualization: SAR Logic & Assay Workflow
Figure 1: The Indazole Fluorine Decision Tree

This diagram illustrates the logical flow for selecting between 4-F and 6-F based on structural requirements.

IndazoleSAR Start Indazole Optimization Required Q1 Is C3 Position Substituted? Start->Q1 Branch_Yes Yes (Aryl/Heteroaryl) Q1->Branch_Yes Branch_No No (H or Small Group) Q1->Branch_No Decision_4F_Risk RISK: 4-F causes Peri-Strain (Twists C3 out of plane) Branch_Yes->Decision_4F_Risk Steric Clash Decision_6F_Safe Select 6-F (Maintains Planarity) Branch_Yes->Decision_6F_Safe Preferred Q2 Target Requirement: H-Bond Donor Strength? Branch_No->Q2 High_Acidity Need Strong H-Donor (e.g., Kinase Hinge) Q2->High_Acidity Lipophilicity Need Hydrophobic Fill (e.g., GPCR Pocket) Q2->Lipophilicity Select_6F Select 6-F (Increases N-H Acidity) High_Acidity->Select_6F Select_4F Select 4-F (Modulates Lipophilicity) Lipophilicity->Select_4F

Caption: Decision logic for selecting 4-F vs 6-F based on C3-substitution and electronic needs.

Figure 2: ROCK1 Kinase Assay Workflow

The following workflow details the validation protocol used to discriminate the 178-fold potency difference between 4-F and 6-F.

ROCK1_Assay Prep Compound Prep (DMSO Stock 10mM) Incubation Incubation 30 min @ 30°C Prep->Incubation Serial Dilution Enzyme Recombinant ROCK1 (hROCK1, 5-20 mU) Enzyme->Incubation Substrate Substrate Addition (S6 Peptide + ATP) Substrate->Incubation Detection ADP-Glo™ Detection (Luminescence) Incubation->Detection Stop Reaction Analysis Data Analysis (Sigmoidal Dose-Response) Detection->Analysis IC50 Calculation

Caption: Standardized ROCK1 inhibition assay workflow used to validate potency differences.

Experimental Protocols
5.1. Synthesis: Suzuki-Miyaura Coupling (General Procedure)

Note: This protocol applies to installing aryl groups at C3, where the 4-F vs 6-F steric difference becomes critical.[1]

  • Reagents: 3-bromo-4-fluoro-1H-indazole (or 6-fluoro isomer), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent System: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with

      
       for 15 minutes.
      
    • Add reagents to a microwave vial.

    • Heat at 100°C for 2 hours (conventional) or 120°C for 30 mins (microwave).

    • Observation: The 4-fluoro isomer often requires longer reaction times or higher catalyst loading due to steric hindrance at the oxidative addition step if the C3-position is crowded.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica flash chromatography (Hexane/EtOAc gradient).
    
5.2. In Vitro Metabolic Stability (Microsomal Stability)

To verify the metabolic blocking advantage of 6-F:

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    
    • Target: 6-F analogs typically achieve

      
       min, whereas unblocked or 4-F analogs (susceptible to C6/C7 oxidation) may show 
      
      
      
      min.
References
  • Discovery and Optimization of c-MET Inhibitors

    • Title: Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor.
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link][1]

  • ROCK1 Inhibitor Potency (4-F vs 6-F)

    • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
    • Source: RSC Advances.
    • URL:[Link]

  • Metabolic Stability of Fluorinated Scaffolds

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry.[6]

    • URL:[Link][1]

  • Opioid Receptor Agonists (4-F Utility)

    • Title: 6,5-Fused Ring, C2-Salvinorin Ester, Dual Kappa and Mu Opioid Receptor Agonists.
    • Source: ChemRxiv.
    • URL:[Link][1][4]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Analysis of Indazole-3-Carboxylic Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Purity in Pharmaceutical Building Blocks Indazole-3-carboxylic acid is a pivotal structural motif, a valued building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Purity in Pharmaceutical Building Blocks

Indazole-3-carboxylic acid is a pivotal structural motif, a valued building block in the synthesis of a multitude of pharmacologically active agents, including anti-inflammatory and anti-cancer drugs.[1] Its utility as a precursor demands an exacting standard of purity. The presence of even minute impurities can have cascading effects, leading to downstream reaction failures, the emergence of toxic byproducts, and compromised biological activity in the final drug substance. Consequently, robust and reliable analytical methodologies for purity assessment are not merely a matter of quality control; they are a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of the prevalent analytical techniques for determining the purity of indazole-3-carboxylic acid, offering field-proven insights and actionable protocols.

I. A Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, from routine quality control to in-depth impurity profiling. Here, we compare the most effective methods for assessing the purity of indazole-3-carboxylic acid.

Analytical Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity for separating and quantifying impurities. Versatile and widely available.Requires method development. May not be suitable for volatile impurities.Gold Standard for routine purity testing and quantification of known and unknown impurities.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing residual solvents and other volatile impurities.Not suitable for non-volatile compounds like indazole-3-carboxylic acid without derivatization.Analysis of volatile organic impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information for impurity identification. Can be used for quantitative analysis (qNMR) without a reference standard for every impurity.[2]Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Structural elucidation of unknown impurities and orthogonal purity assessment.
Mass Spectrometry (MS) Ionization of molecules and their separation based on their mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight information for impurity identification.Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.Impurity identification and characterization, especially when coupled with HPLC or GC.[3]

II. The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

For the routine and rigorous purity assessment of indazole-3-carboxylic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice. Its ability to separate compounds with subtle structural differences makes it ideal for resolving potential impurities from the main analyte peak.

Causality in Method Design: Why These Parameters?

The development of a robust HPLC method is a logical process, with each parameter chosen to achieve optimal separation and detection.

  • Reverse-Phase Column (C18): Indazole-3-carboxylic acid is a moderately polar molecule. A nonpolar C18 stationary phase provides sufficient retention and allows for effective separation from both more polar and less polar impurities when using a polar mobile phase.

  • Acidified Mobile Phase: The inclusion of an acid (e.g., formic acid or phosphoric acid) in the mobile phase is critical.[4] It serves to suppress the ionization of the carboxylic acid group on the indazole, leading to a more consistent retention time and sharper, more symmetrical peaks. Formic acid is a preferred choice when the method needs to be compatible with mass spectrometry for impurity identification.[4]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase is increased over time, is often employed. This allows for the efficient elution of a wider range of impurities with varying polarities, from early-eluting polar compounds to late-eluting nonpolar species.

  • UV Detection: The indazole ring system contains a chromophore that absorbs UV light, making UV detection a sensitive and reliable method for quantification. The optimal wavelength is typically determined by acquiring a UV spectrum of indazole-3-carboxylic acid.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh Indazole-3-carboxylic acid B Dissolve in a suitable diluent (e.g., Methanol/Water) A->B E Equilibrate HPLC system with initial mobile phase conditions B->E C Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) D Prepare Mobile Phase B (e.g., Acetonitrile) F Inject sample solution E->F G Run gradient elution program F->G H Detect analytes using UV detector G->H I Integrate peaks in the chromatogram H->I J Calculate Purity (% Area) I->J K Identify and quantify known impurities J->K

Caption: A streamlined workflow for the HPLC purity analysis of indazole-3-carboxylic acid.

Detailed Experimental Protocol: RP-HPLC

This protocol provides a robust starting point for the purity determination of indazole-3-carboxylic acid. Method validation according to ICH guidelines is essential for its implementation in a regulated environment.[5][6][7]

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the indazole-3-carboxylic acid sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

III. Unmasking the Unwanted: Common Impurities and Their Origins

A thorough understanding of the synthetic route is paramount for predicting and identifying potential impurities. Common synthetic pathways to indazole-3-carboxylic acid can introduce specific process-related impurities.[8][9]

Impurity_Sources cluster_synthesis Synthetic Route cluster_impurities Potential Impurities Start Starting Materials Intermediate Intermediates Start->Intermediate Imp1 Unreacted Starting Materials Start->Imp1 Product Indazole-3-carboxylic acid Intermediate->Product Imp2 Residual Intermediates Intermediate->Imp2 Imp3 Regioisomers (e.g., N2-substituted indazoles) Product->Imp3 Imp4 Byproducts from side reactions Product->Imp4 Imp5 Degradation Products Product->Imp5

Caption: Logical relationship between the synthesis process and the potential sources of impurities.

Common Process-Related Impurities:

  • Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual starting materials and synthetic intermediates in the final product.

  • Regioisomers: The indazole ring system can be substituted at the N1 or N2 position. During synthesis, the formation of the undesired regioisomer is a common side reaction, leading to isomeric impurities that can be challenging to separate.

  • Byproducts: Side reactions inherent to the synthetic process can generate a variety of byproducts.

  • Polymorphic Forms: Indazole-3-carboxylic acid can exist in different crystalline forms, or polymorphs.[10] While not impurities in the traditional sense, different polymorphs can have distinct physical properties, including solubility and stability, which can impact drug product performance. X-ray powder diffraction (XRPD) is the primary technique for characterizing polymorphic forms.

IV. Orthogonal Approaches for Comprehensive Purity Assessment

While HPLC is the primary technique for purity determination, a multi-faceted approach employing orthogonal methods provides a more complete picture of the impurity profile.

  • Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard for the analyte.[2][11] It can also be used to quantify impurities if their signals are resolved from the main component and other impurities. The distinct chemical shifts of the protons in indazole-3-carboxylic acid provide a clear spectral fingerprint for analysis.[12]

  • LC-MS and GC-MS: Coupling liquid or gas chromatography with mass spectrometry is invaluable for the identification of unknown impurities.[3][13][14] The chromatographic separation isolates the impurity, and the mass spectrometer provides its molecular weight and fragmentation pattern, which are crucial for structural elucidation.

V. Conclusion: A Commitment to Quality

The purity of indazole-3-carboxylic acid is a non-negotiable prerequisite for its use in pharmaceutical development. A comprehensive purity analysis strategy, anchored by a well-validated HPLC method and supplemented by orthogonal techniques such as NMR and mass spectrometry, is essential for ensuring the quality, safety, and efficacy of the final drug product. By understanding the principles behind these analytical methods and the potential sources of impurities, researchers and drug development professionals can confidently assess the quality of this critical building block.

References

  • SIELC Technologies. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column.
  • IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Paudel, A., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(5), 997-1011. [Link]

  • Chaudhary, P. K., & Sharma, M. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques, 5(4), 1-7. [Link]

  • Holzgrabe, U. (2005). NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. Pharmazie in unserer Zeit, 34(1), 60-66. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-6. [Link]

  • PubChem. Indazole-3-carboxylic acid. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 14-20. [Link]

  • Kumar, A., & Sahoo, S. K. (2022). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 9(8), 395-403. [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. [Link]

  • Google Patents.
  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Kumar, A., & Singh, A. (2013). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 6(9), 853-857. [Link]

  • BJSTR. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 51(2), 42485-42490. [Link]

  • OUCI. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • International Journal of Research Trends and Innovation. RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. [Link]

  • Journal of Pharmaceutical Sciences. (1977). Preparation, identification, and quantitative NMR determination of silyl derivatives of 6-aminopenicillanic acid, 7-amino-3-methyl-delta3-cephem-4-carboxylic acid, and 7-amino-3-acetoxymethyl-delta3-cephem-4-carboxylic acid. Journal of Pharmaceutical Sciences, 66(12), 1767-9. [Link]

  • ManTech Publications. Impurity Profiling of Pharmaceuticals. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Validation

Technical Guide: Infrared Spectroscopy of Indazole Carboxylic Acids

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy of the indazole carboxylic acid group. It is designed for medicinal chemists and analytical scientists who need to validate the structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy of the indazole carboxylic acid group. It is designed for medicinal chemists and analytical scientists who need to validate the structural integrity of this moiety, particularly when distinguishing it from bioisosteres like indoles or differentiating between regioisomers (e.g., 3-COOH vs. 5-COOH).

Executive Summary: The Diagnostic Challenge

The indazole carboxylic acid scaffold—central to therapeutics like Lonidamine and various kinase inhibitors—presents a unique spectroscopic challenge. Unlike simple benzoic acids, the indazole core contains a fused pyrazole ring with a basic nitrogen (


) and an acidic proton (

-H), creating complex hydrogen-bonding networks in the solid state.

Key Analytical Objective: To distinguish the Indazole core (contains C=N) from the Indole core (C=C only) and to verify the Carboxylic Acid functionality (Dimer vs. Monomer) without interference from the heteroaromatic N-H bands.

Vibrational Assignment & Peak Analysis

A. The Carboxylic Acid "Fingerprint" (The Dimer Effect)

In the solid state (KBr pellet or ATR), indazole carboxylic acids exist predominantly as centrosymmetric dimers linked by strong hydrogen bonds. This dramatically alters the spectral profile compared to solution-phase or esterified forms.

Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
O-H Stretch 2500 – 3300 Medium, Very BroadThe "Fermi Resonance" Region. Appears as a broad envelope overlapping C-H stretches. Often shows a "staircase" pattern due to overtone interactions.
C=O Stretch 1680 – 1710 Strong, SharpConjugated Carbonyl. Shifted lower than saturated acids (1725 cm⁻¹) due to conjugation with the indazole ring.
C-O Stretch 1210 – 1320 StrongCoupled vibration involving C-O stretch and O-H in-plane bend. Critical for confirming the acid vs. ketone.
O-H Bend (oop) 900 – 950 Medium, BroadThe "Dimer Hump." A characteristic broad wobble specific to carboxylic acid dimers. Disappears in salts or esters.
B. The Indazole Core vs. Indole (The Nitrogen Distinction)

The critical distinction between Indazole and Indole lies in the C=N bond of the pyrazole ring, which is absent in indole.

FeatureIndazole (1H-indazole)Indole (1H-indole)Causality
Ring Stretch (C=N) 1610 – 1640 cm⁻¹ Absent The C=N bond in the pyrazole ring is stiffer and more polar than the C=C bond, appearing at higher frequencies.
Ring Stretch (C=C) 1450 – 1600 cm⁻¹1450 – 1620 cm⁻¹Aromatic backbone vibrations (common to both).
N-H Stretch 3100 – 3450 cm⁻¹3350 – 3450 cm⁻¹Indazole N-H is often involved in extensive H-bonding networks, broadening this peak significantly.
C-H (oop) Bend 740 – 760 cm⁻¹ 740 – 760 cm⁻¹Characteristic of 4-adjacent aromatic protons (if the benzene ring is unsubstituted).

Expert Insight: In 1H-indazole-3-carboxylic acid (Lonidamine core), the C=O stretch often appears as a doublet or shows broadening due to rotamers where the C=O oxygen interacts with the adjacent ring Nitrogen (


).

Regioisomer Comparison: 3-COOH vs. 5-COOH

The position of the carboxylic acid significantly affects the electronic environment of the carbonyl group.

  • 1H-Indazole-3-carboxylic acid: The COOH is attached to the pyrazole ring. It is directly conjugated with the C=N bond. The proximity to the

    
     lone pair can induce intramolecular H-bonding or electrostatic repulsion, often shifting the C=O stretch to higher frequencies (~1700-1715 cm⁻¹)  compared to the 5-isomer.
    
  • 1H-Indazole-5-carboxylic acid: The COOH is on the benzene ring, behaving more like a standard benzoic acid. The C=O stretch is typically lower (~1680-1695 cm⁻¹) due to standard aromatic conjugation without the direct heteroatom influence.

Experimental Protocol: Solid-State Analysis

To ensure reproducibility, follow this self-validating protocol.

Methodology: ATR-FTIR (Attenuated Total Reflectance)
  • Why ATR? KBr pellets are hygroscopic; absorbed water interferes with the critical O-H region (3300 cm⁻¹). ATR (Diamond/ZnSe) eliminates this variable.

Step-by-Step Workflow:

  • Background Scan: Acquire 32 scans of the clean crystal (air).

  • Sample Loading: Place ~2 mg of solid indazole carboxylic acid on the crystal.

  • Compression: Apply high pressure (clamp) to ensure intimate contact. Validation: The peak absorbance of the C=O band should exceed 0.1 a.u. but remain below 1.5 a.u.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" (if comparing to transmission library data) to account for penetration depth dependence on wavelength.

Decision Logic & Workflow

The following diagram illustrates the logical process for validating the Indazole Carboxylic Acid structure using IR data.

Indazole_Analysis Start Unknown Sample Spectrum Check_OH Check 2500-3300 cm⁻¹ Is there a broad 'staircase' band? Start->Check_OH Check_CO Check 1680-1720 cm⁻¹ Is there a strong C=O peak? Check_OH->Check_CO Yes Result_Salt Carboxylate Salt (C=O shifted to ~1550/1400) Check_OH->Result_Salt No (Sharp peaks only) Check_CN Check 1610-1640 cm⁻¹ Is there a C=N ring stretch? Check_CO->Check_CN Yes Check_CO->Result_Salt No (Shifted) Check_OH_Bend Check 900-950 cm⁻¹ Is there a broad 'dimer' bend? Check_CN->Check_OH_Bend Yes Result_Indole Likely Indole Analog (Missing C=N) Check_CN->Result_Indole No Result_Indazole Confirmed: Indazole Carboxylic Acid Check_OH_Bend->Result_Indazole Yes

Caption: Diagnostic logic flow for confirming Indazole Carboxylic Acid moiety via FTIR.

Comparative Data Table

Functional GroupIndazole-3-COOH (Solid)Indole-3-COOH (Solid)Benzoic Acid (Solid)
O-H Stretch 2500-3300 (Broad)2500-3300 (Broad)2500-3300 (Broad)
C=O[1] Stretch 1705 cm⁻¹ 1690 cm⁻¹1685 cm⁻¹
Ring C=N 1625 cm⁻¹ (Distinct) Absent Absent
Ring C=C 1480, 1580 cm⁻¹1520, 1580 cm⁻¹1450, 1580, 1600 cm⁻¹
C-O Stretch 1250 cm⁻¹1245 cm⁻¹1290 cm⁻¹

References

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2][3] (Detailed analysis of dimer H-bonding shifts). [Link]

  • National Institutes of Health (PMC). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. (Specific vibrational data for Indazole-3-COOH). [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (Standard reference for functional group frequencies). [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid
Reactant of Route 2
4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid
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